Product packaging for 3-Fluoro-4-propoxyphenylboronic acid(Cat. No.:CAS No. 192376-68-4)

3-Fluoro-4-propoxyphenylboronic acid

Cat. No.: B064144
CAS No.: 192376-68-4
M. Wt: 198 g/mol
InChI Key: JJBMFQWJHYCKRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Fluoro-4-propoxyphenylboronic acid is a high-purity boronic acid derivative engineered for advanced synthetic chemistry, particularly the Suzuki-Miyaura cross-coupling reaction. Its primary research value lies in its role as a critical building block for the synthesis of biaryl and heterobiaryl structures, which are core scaffolds in numerous pharmaceuticals, agrochemicals, and organic materials. The compound's structure features two key functional handles: the boronic acid group, which facilitates palladium-catalyzed coupling with aryl or vinyl halides, and the substituted phenyl ring. The electron-donating propoxy group at the para-position, combined with the meta-positioned fluorine atom, creates a distinct electronic and steric profile that influences the reactivity, regioselectivity, and metabolic stability of the final coupled molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12BFO3 B064144 3-Fluoro-4-propoxyphenylboronic acid CAS No. 192376-68-4

Properties

IUPAC Name

(3-fluoro-4-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h3-4,6,12-13H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBMFQWJHYCKRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584277
Record name (3-Fluoro-4-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192376-68-4
Record name (3-Fluoro-4-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Fluoro-4-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 192376-68-4

This technical guide provides an in-depth overview of 3-Fluoro-4-propoxyphenylboronic acid, a versatile building block in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, applications, and safety protocols, presented with clarity for practical laboratory use.

Chemical and Physical Properties

This compound is a solid organic compound at room temperature. Its key properties are summarized in the table below, providing a ready reference for experimental planning and execution.

PropertyValueReference
CAS Number 192376-68-4[1][2][3][4][5]
Molecular Formula C₉H₁₂BFO₃[1][2][3]
Molecular Weight 198.00 g/mol [1]
Appearance Solid
Melting Point 102-107 °C
SMILES String CCCOc1ccc(cc1F)B(O)O
InChI Key JJBMFQWJHYCKRY-UHFFFAOYSA-N

Synthesis and Purification

The synthesis of arylboronic acids like this compound typically involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. A general synthetic pathway is outlined below.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common methods for synthesizing similar arylboronic acids.

Materials:

  • 1-Bromo-3-fluoro-4-propoxybenzene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • n-Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen gas atmosphere

Procedure:

  • Under a nitrogen atmosphere, dissolve 1-bromo-3-fluoro-4-propoxybenzene in anhydrous THF in a reaction flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium solution dropwise to the reaction mixture, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for the specified reaction time to ensure complete formation of the organolithium reagent.

  • Add triisopropyl borate dropwise to the solution, again maintaining the temperature at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding 1N HCl to adjust the pH to approximately 5.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography, often using a hexane/ethyl acetate solvent system.

Synthesis_Workflow General Synthesis Workflow A 1. Dissolve 1-bromo-3-fluoro-4-propoxybenzene in anhydrous THF under N₂ B 2. Cool to -78°C A->B C 3. Add n-BuLi dropwise B->C D 4. Stir at -78°C C->D E 5. Add triisopropyl borate D->E F 6. Warm to RT and stir overnight E->F G 7. Quench with 1N HCl F->G H 8. Extract with ethyl acetate G->H I 9. Dry and concentrate H->I J 10. Purify I->J

Caption: General workflow for the synthesis of this compound.

Applications in Suzuki-Miyaura Cross-Coupling

This compound is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create complex molecules, including many pharmaceuticals. The fluorine and propoxy substituents on the phenyl ring can modulate the electronic properties and steric hindrance of the molecule, influencing reaction outcomes and the properties of the final product.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Coupling Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (R'-X) pd0->oxidative_addition pd2_intermediate R'-Pd(II)L₂-X oxidative_addition->pd2_intermediate transmetalation Transmetalation (ArB(OH)₂ + Base) pd2_intermediate->transmetalation pd2_aryl R'-Pd(II)L₂-Ar transmetalation->pd2_aryl reductive_elimination Reductive Elimination pd2_aryl->reductive_elimination product R'-Ar reductive_elimination->product product->pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for a Suzuki-Miyaura coupling reaction using this compound.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine this compound (1.1-1.5 equivalents), the aryl halide (1.0 equivalent), the base (2-3 equivalents), and the palladium catalyst (0.01-0.05 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent(s) to the reaction mixture.

  • Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required reaction time (monitored by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.

Safety and Handling

Arylboronic acids are generally considered to be of low toxicity, but appropriate safety precautions should always be taken in a laboratory setting. Arylboronic acids have been found to be weakly mutagenic in some microbial assays and should be handled as potentially genotoxic impurities.[2]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Hand Protection: Wear suitable chemical-resistant gloves.

  • Respiratory Protection: Use a respirator if dust is generated and ventilation is inadequate.

  • Skin and Body Protection: Wear a lab coat.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid creating dust.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration.

  • Skin Contact: Wash off with soap and plenty of water.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.

Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.

References

Technical Guide: Physicochemical Properties of 3-Fluoro-4-propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and estimated physical properties of 3-Fluoro-4-propoxyphenylboronic acid (CAS No. 192376-68-4). This fluorinated arylboronic acid is a valuable building block in medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions. This document summarizes its key physicochemical characteristics, provides detailed experimental protocols for their determination, and presents visual workflows for its application in chemical synthesis and drug discovery. The information herein is intended to support researchers in the effective utilization of this compound in their scientific endeavors.

Core Physical Properties

The physical properties of this compound are crucial for its handling, reaction optimization, and formulation. The available and estimated data are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₂BFO₃--INVALID-LINK--
Molecular Weight 198.00 g/mol --INVALID-LINK--
Melting Point 102-107 °C--INVALID-LINK--
Boiling Point Estimated: 345.9±42.0 °CPredicted
Density Estimated: 1.25±0.1 g/cm³Predicted
pKa Estimated: 8.5 - 9.0Predicted
Solubility Insoluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)General observation for similar arylboronic acids
Appearance White to off-white solid--INVALID-LINK--
CAS Number 192376-68-4--INVALID-LINK--[1]

Note: Predicted values are based on computational models and data from structurally similar compounds and should be confirmed experimentally.

Experimental Protocols

Detailed methodologies for the determination of key physical properties are provided below. These protocols are based on standard laboratory practices for arylboronic acids.

Melting Point Determination

The melting point of this compound can be determined using a standard capillary melting point apparatus (e.g., Mel-Temp).

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is completely dry.

  • Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (around 80 °C).

  • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (the onset of melting).

  • Record the temperature at which the entire sample has completely melted (the completion of melting).

  • The melting point is reported as the range between these two temperatures.

Solubility Determination (Qualitative)

A qualitative assessment of solubility in various solvents can be performed to guide its use in reactions and purifications.

Materials:

  • This compound sample

  • A selection of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

  • Small test tubes or vials

  • Vortex mixer

Procedure:

  • Place approximately 10 mg of this compound into separate test tubes.

  • Add 1 mL of a chosen solvent to each test tube.

  • Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

  • Visually inspect the solution for the presence of undissolved solid.

  • Classify the solubility as "soluble" (no visible solid), "sparingly soluble" (some solid remains), or "insoluble" (most or all of the solid remains).

  • For sparingly soluble or insoluble samples, gentle heating can be applied to assess for temperature-dependent solubility.

Application Workflows

This compound is a key intermediate in organic synthesis. The following diagrams illustrate its role in a common reaction and a conceptual drug discovery pathway.

Suzuki_Miyaura_Coupling pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Aryl Halide (R-X) aryl_halide->oxidative_addition boronic_acid 3-Fluoro-4-propoxyphenyl- boronic Acid transmetalation Transmetalation boronic_acid->transmetalation pd_complex1 R-Pd(II)-X oxidative_addition->pd_complex1 pd_complex1->transmetalation base Base (e.g., K2CO3) base->transmetalation pd_complex2 R-Pd(II)-Ar transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Coupled Product (R-Ar) reductive_elimination->product

Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Drug_Discovery_Workflow start Target Identification & Validation synthesis Lead Generation (e.g., via Suzuki Coupling) start->synthesis building_block Fluorinated Building Block (this compound) building_block->synthesis screening High-Throughput Screening synthesis->screening hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead lead_opt Lead Optimization hit_to_lead->lead_opt preclinical Preclinical Development lead_opt->preclinical clinical Clinical Trials preclinical->clinical approval Regulatory Approval clinical->approval

Figure 2. Conceptual workflow of drug discovery utilizing fluorinated building blocks.

Safety Information

While a specific Safety Data Sheet (SDS) for this compound was not available, general safety precautions for arylboronic acids should be followed. These compounds are typically irritants.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • Storage: Store in a cool, dry place in a tightly sealed container.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, it is recommended to consult the Safety Data Sheet provided by the supplier.

Conclusion

This compound is a versatile chemical intermediate with applications in various fields of chemical research. This guide provides a foundational understanding of its physical properties and practical guidance for its use. Researchers are encouraged to perform their own analytical characterization for any new batch of this reagent to ensure the highest quality and reproducibility of their experimental results.

References

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable synthetic route to 3-Fluoro-4-propoxyphenylboronic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is presented in a two-stage process, beginning with the preparation of a key intermediate, 1-bromo-3-fluoro-4-propoxybenzene, followed by its conversion to the target boronic acid. This document includes detailed experimental protocols, quantitative data, and a logical workflow diagram to facilitate its application in a laboratory setting.

Synthesis Overview

The synthesis of this compound is efficiently achieved through a two-step sequence starting from the commercially available 2-fluoro-4-bromophenol.

  • Step 1: Williamson Ether Synthesis. The phenolic hydroxyl group of 2-fluoro-4-bromophenol is alkylated with 1-bromopropane in the presence of a base to yield 1-bromo-3-fluoro-4-propoxybenzene.

  • Step 2: Lithium-Halogen Exchange and Borylation. The aryl bromide is then converted to the corresponding aryl lithium species via a lithium-halogen exchange reaction with n-butyllithium. This intermediate is subsequently trapped with a borate ester, and acidic workup affords the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 1-bromo-3-fluoro-4-propoxybenzene

This procedure is based on the well-established Williamson ether synthesis.

Materials:

  • 2-fluoro-4-bromophenol

  • 1-bromopropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluoro-4-bromophenol (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with diethyl ether (3 x volume of DMF).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

This procedure involves a lithium-halogen exchange followed by borylation. Caution: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

Materials:

  • 1-bromo-3-fluoro-4-propoxybenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • 2 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dry, three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Syringes and needles for transfer of pyrophoric reagents

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-3-fluoro-4-propoxybenzene (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70°C.

  • Stir the reaction mixture at -78°C for 1 hour.

  • Add triisopropyl borate (1.2 eq) dropwise, again keeping the internal temperature below -70°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0°C in an ice bath and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2).

  • Stir vigorously for 1 hour at room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Quantitative Data

The following table summarizes the expected reactants, products, and yields for the synthesis of this compound. Please note that actual yields may vary depending on experimental conditions and scale.

StepReactant(s)ProductMolecular Weight ( g/mol )Molar RatioExpected Yield (%)
12-fluoro-4-bromophenol1-bromo-3-fluoro-4-propoxybenzene191.00 (reactant) / 233.08 (product)1.0 : 1.2 (1-bromopropane)85-95
11-bromopropane122.99
1Potassium carbonate138.212.0
21-bromo-3-fluoro-4-propoxybenzeneThis compound233.08 (reactant) / 198.00 (product)1.0 : 1.1 (n-BuLi) : 1.2 (Triisopropyl borate)70-85
2n-Butyllithium64.06
2Triisopropyl borate188.08

Synthesis Workflow

The logical flow of the synthesis is depicted in the following diagram.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Borylation A 2-fluoro-4-bromophenol C 1-bromo-3-fluoro-4-propoxybenzene A->C Alkylation B 1-bromopropane, K₂CO₃, DMF E This compound C->E Lithium-Halogen Exchange & Borylation D 1) n-BuLi, THF, -78°C 2) Triisopropyl borate

Synthesis route for this compound.

Spectral Data Analysis of 3-Fluoro-4-propoxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectral data for 3-Fluoro-4-propoxyphenylboronic acid (CAS No: 192376-68-4). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure and analysis of analogous compounds. Detailed experimental protocols for acquiring such data are also provided to guide researchers in their own characterization efforts. This guide is intended to serve as a valuable resource for scientists and professionals involved in drug development and organic synthesis who may be working with or synthesizing this and related phenylboronic acid derivatives.

Introduction

This compound is a substituted aromatic boronic acid. Compounds of this class are of significant interest in medicinal chemistry and organic synthesis, primarily due to their utility as key building blocks in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The presence of a fluorine atom and a propoxy group on the phenyl ring can significantly influence the compound's reactivity, selectivity, and pharmacokinetic properties in drug discovery programs. Accurate spectral characterization is paramount for confirming the identity, purity, and structure of this molecule.

Molecular Structure and Properties

  • Chemical Name: this compound

  • CAS Number: 192376-68-4[1]

  • Molecular Formula: C₉H₁₂BFO₃[1]

  • Molecular Weight: 198.00 g/mol [1]

  • Appearance: Expected to be an off-white to faint beige solid.

  • Melting Point: 102-107 °C (literature value)[1]

Caption: Molecular Structure of this compound.

Predicted Spectral Data

The following tables summarize the expected quantitative data from NMR, IR, and MS analyses. These predictions are based on the known spectral properties of phenylboronic acids and related substituted aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 7.7m2HAromatic C-H
~7.0 - 7.2t1HAromatic C-H
~4.0t2HO-CH₂
~1.8sextet2HCH₂-CH₂-CH₃
~1.0t3HCH₃
~8.0 (broad)s2HB(OH)₂

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~160 (d)C-F
~150C-O
~130-135Aromatic C-H
~115-125 (d)Aromatic C-H
~110-120Aromatic C-B & C-H
~70O-CH₂
~22CH₂-CH₂-CH₃
~10CH₃

Note: 'd' denotes a doublet due to carbon-fluorine coupling.

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3600-3200Broad, StrongO-H stretch (B(OH)₂)
~3100-3000MediumAromatic C-H stretch
~2970-2850MediumAliphatic C-H stretch
~1610, 1580, 1470Medium-StrongAromatic C=C stretch
~1350-1300StrongB-O stretch
~1250-1200StrongAryl-O stretch (asymmetric)
~1100-1000StrongC-F stretch, B-OH bend
~850-750StrongAromatic C-H out-of-plane bend
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zIon
198.08[M]⁺ (Exact Mass: 198.0842)
180.07[M-H₂O]⁺
154.08[M-C₃H₆O]⁺
125.04[M-C₃H₇O₂]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Phenylboronic acids often show good solubility in DMSO-d₆.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer for the specific sample.

  • Acquire a standard one-dimensional proton spectrum.

  • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • Process the data with Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

  • Acquire a proton-decoupled carbon spectrum.

  • Typical parameters include a larger spectral width, a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Process the data similarly to the ¹H NMR spectrum.

  • Calibrate the chemical shift scale to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup Tune and Shim instrument->setup acquire Acquire Spectrum (¹H or ¹³C) setup->acquire ft Fourier Transform acquire->ft phase Phase and Baseline Correction ft->phase calibrate Calibrate Chemical Shifts phase->calibrate integrate Integrate Signals (¹H) calibrate->integrate

Caption: Workflow for NMR Spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory or equipment for preparing KBr pellets.

Sample Preparation (ATR Method):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition (ATR Method):

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum.

  • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) source.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent.

  • A small amount of an acid (e.g., formic acid, 0.1% v/v) may be added to promote protonation in positive ion mode.

Data Acquisition (ESI-MS):

  • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-500).

  • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable and strong signal for the molecule of interest.

  • For fragmentation analysis (MS/MS), select the precursor ion of interest (e.g., the [M+H]⁺ or [M]⁺ ion) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon) at varying collision energies.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Sample in Solvent dilute Dilute to Final Concentration dissolve->dilute infuse Infuse into Mass Spectrometer dilute->infuse acquire_ms1 Acquire Full Scan MS Spectrum infuse->acquire_ms1 select_ion Select Precursor Ion acquire_ms1->select_ion acquire_ms2 Acquire MS/MS Spectrum (CID) select_ion->acquire_ms2 identify_mw Determine Molecular Weight acquire_ms2->identify_mw analyze_frag Analyze Fragmentation Pattern identify_mw->analyze_frag

Caption: Workflow for Mass Spectrometry.

Conclusion

References

3-Fluoro-4-propoxyphenylboronic Acid: A Technical Guide to Safety and Handling for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-propoxyphenylboronic acid is a specialized organic compound that serves as a critical building block in modern medicinal chemistry. Its unique structural features, particularly the presence of a fluorine atom and a boronic acid moiety, make it a valuable reagent in the synthesis of complex organic molecules, most notably through Suzuki-Miyaura cross-coupling reactions. This technical guide provides a comprehensive overview of the safety, handling, and key applications of this compound, designed to inform and assist researchers and professionals in the field of drug discovery and development.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and effective use in experimental settings. The key properties are summarized in the table below.

PropertyValueReference
CAS Number 192376-68-4[1]
Molecular Formula C₉H₁₂BFO₃[1]
Molecular Weight 198.00 g/mol
Appearance Solid
Melting Point 102-107 °C[2]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[2]

Safety and Handling

Hazard Identification

Based on data for analogous compounds, this compound should be considered as a potential irritant. The primary hazards include:

  • Skin Irritation: May cause skin irritation upon contact.[3]

  • Eye Irritation: May cause serious eye irritation.[3]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[3]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment should be worn when handling this compound:

PPE CategoryRecommendationSpecifications
Eye Protection Safety glasses with side-shields or goggles.Conforming to EN166 (EU) or NIOSH (US) standards.[4]
Hand Protection Chemical-resistant gloves.Neoprene or nitrile rubber gloves are recommended.
Skin and Body Protection Laboratory coat.---
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[4]A NIOSH-approved respirator may be required for handling large quantities or in poorly ventilated areas.

A logical workflow for ensuring safety when handling this and similar chemical compounds is essential.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Determine required protection level Weigh/Measure Weigh/Measure Select PPE->Weigh/Measure Don appropriate gear Perform Reaction Perform Reaction Weigh/Measure->Perform Reaction Use in ventilated environment Decontaminate Decontaminate Perform Reaction->Decontaminate After experiment completion Dispose Waste Dispose Waste Decontaminate->Dispose Waste Follow institutional guidelines

Figure 1: A workflow for the safe handling of chemical reagents.
First Aid Measures

In the event of accidental exposure, the following first aid procedures should be followed immediately:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5][6]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[5][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[5][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]
Fire-Fighting Measures

In case of a fire involving this compound, the following measures should be taken:

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5][6]

  • Hazardous Combustion Products: Thermal decomposition may produce carbon oxides, boron oxides, and hydrogen fluoride.[5][6]

  • Fire-Fighting Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][6]

Handling and Storage

Proper handling and storage are crucial for maintaining the stability and integrity of this compound.

  • Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

  • Storage: Keep container tightly closed in a dry and well-ventilated place.[5] Store at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[2]

Experimental Protocols

The primary application of this compound in drug development is as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are common motifs in pharmacologically active molecules.

General Protocol for Suzuki-Miyaura Coupling

While a specific protocol for this compound is not available in the provided search results, a general procedure can be outlined as follows. This should be adapted and optimized for specific substrates and desired products.

Materials:

  • An aryl halide (e.g., aryl bromide or iodide)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • A base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • An appropriate solvent (e.g., toluene, dioxane, DMF)

Procedure:

  • In a reaction vessel, combine the aryl halide (1.0 equivalent), this compound (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).

  • Add the solvent to the reaction vessel.

  • Degas the mixture by bubbling nitrogen or argon through it for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

The logical flow of a typical Suzuki-Miyaura coupling experiment is depicted below.

Start Start Combine Reactants Combine Aryl Halide, Boronic Acid, Catalyst, Base Start->Combine Reactants Add Solvent Add Solvent Combine Reactants->Add Solvent Degas Mixture Degas Mixture Add Solvent->Degas Mixture Heat and Stir Heat and Stir Degas Mixture->Heat and Stir Monitor Reaction Monitor Reaction Heat and Stir->Monitor Reaction Workup Cool, Dilute, Wash Monitor Reaction->Workup Reaction Complete Purification Column Chromatography Workup->Purification End End Purification->End

Figure 2: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Development

Phenylboronic acids are a versatile class of compounds with broad applications in medicinal chemistry. The incorporation of a fluorine atom can significantly enhance the metabolic stability and pharmacokinetic properties of a drug candidate. This compound, as a building block, can be utilized in the synthesis of novel compounds for various therapeutic areas.

The general workflow for utilizing a building block like this compound in a drug discovery program is illustrated in the following diagram.

cluster_discovery Discovery Phase cluster_dev Development Phase Target ID Target Identification Lead Gen Lead Generation Target ID->Lead Gen Identify molecular target Lead Opt Lead Optimization Lead Gen->Lead Opt Synthesize library of compounds using building blocks like 3-Fluoro-4- propoxyphenylboronic acid Preclinical Preclinical Studies Lead Opt->Preclinical Improve potency, selectivity, and PK properties Clinical Clinical Trials Preclinical->Clinical In vivo and in vitro testing

Figure 3: The role of chemical building blocks in the drug discovery pipeline.

While no specific signaling pathways involving this compound have been identified in the provided search results, its utility in synthesizing novel chemical entities means it has the potential to contribute to the development of inhibitors or modulators for a wide range of biological targets. The synthesized compounds would then be screened for their activity in various biological assays to identify their mechanism of action and potential therapeutic applications.

Conclusion

This compound is a valuable synthetic intermediate for researchers and professionals in the pharmaceutical and biotechnology industries. While exercising caution and adhering to the safety guidelines extrapolated from related compounds is paramount, its utility in constructing novel molecular architectures through robust chemical transformations like the Suzuki-Miyaura coupling makes it a key tool in the quest for new therapeutics. Further research into the specific biological activities of compounds derived from this building block will undoubtedly continue to expand its importance in drug discovery.

References

A Technical Guide to 3-Fluoro-4-propoxyphenylboronic Acid for Chemical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical document provides an in-depth guide for researchers, scientists, and drug development professionals on 3-Fluoro-4-propoxyphenylboronic acid (CAS No. 192376-68-4). It covers commercially available suppliers, detailed experimental protocols for its synthesis and application in Suzuki-Miyaura coupling, and logical diagrams to support experimental design and procurement decisions.

Commercial Availability

This compound is a key building block in organic synthesis, particularly for the development of novel pharmaceutical compounds and advanced materials. A variety of chemical suppliers offer this reagent in different quantities and purities. Below is a summary of some commercial sources. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

SupplierCatalog NumberPurityAvailable Quantities
Toronto Research ChemicalsF598585Not Specified250mg and other sizes available upon request
XIAMEN EQUATION CHEMICAL CO.,LTDNot SpecifiedNot SpecifiedInquire for details
ThoreauchemTH-D0823697%Inquire for details
Sigma-Aldrich--Discontinued

Note: This list is not exhaustive and other suppliers may be available. Purity and availability are subject to change.

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process, analogous to the preparation of similar substituted phenylboronic acids.[1] A plausible synthetic route starts from 1-bromo-2-fluoro-4-propoxybenzene.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-bromo-2-fluoro-4-propoxybenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO4)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with 1-bromo-2-fluoro-4-propoxybenzene (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath under a nitrogen atmosphere.

  • Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

  • Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is then allowed to slowly warm to room temperature and is stirred overnight.

  • Hydrolysis: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred for 1 hour at room temperature.

  • Extraction: The aqueous layer is separated and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO4, and filtered.

  • Purification: The solvent is removed under reduced pressure. The crude product is purified by recrystallization from a mixture of ethyl acetate and hexanes to yield this compound as a solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application in Suzuki-Miyaura Coupling

This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures.[2][3][4]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound (1.2 eq)

  • Aryl halide (e.g., 4-bromotoluene) (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A round-bottom flask is charged with this compound (1.2 eq), the aryl halide (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.08 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: A mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is added to the flask.

  • Reaction Conditions: The reaction mixture is degassed with nitrogen or argon for 15-20 minutes and then heated to reflux (typically 80-100 °C) with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous MgSO₄ and filtered.

  • Purification: The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

Visualized Workflows and Relationships

To further aid researchers, the following diagrams, generated using the DOT language, illustrate key processes and logical relationships.

G Supplier Selection Workflow cluster_criteria Evaluation Criteria A Identify Need for This compound B Search Online Databases (e.g., Supplier Websites, Chemical Search Engines) A->B C Compile List of Potential Suppliers B->C D Request Quotes and Technical Data Sheets C->D E Evaluate Suppliers Based on Criteria D->E F Select Optimal Supplier E->F Purity Purity (%) E->Purity Price Price per Gram E->Price Availability Lead Time E->Availability Quantity Available Quantities E->Quantity G Place Purchase Order F->G

Caption: Supplier Selection Workflow for Procuring Chemical Reagents.

G Suzuki-Miyaura Coupling Catalytic Cycle Pd0 Pd(0) Catalyst OA Oxidative Addition of Aryl Halide (R-X) Pd0->OA Ar-X PdII_RX R-Pd(II)-X Intermediate OA->PdII_RX Transmetalation Transmetalation with Ar-B(OH)₂ PdII_RX->Transmetalation [ArB(OH)₃]⁻ PdII_R_Ar R-Pd(II)-Ar Intermediate Transmetalation->PdII_R_Ar RE Reductive Elimination PdII_R_Ar->RE RE->Pd0 Catalyst Regeneration Product Biaryl Product (R-Ar) RE->Product

Caption: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

References

The Synthesis and Utility of 3-Fluoro-4-propoxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-propoxyphenylboronic acid is a valuable substituted phenylboronic acid that serves as a key building block in modern medicinal chemistry. Its unique electronic properties, stemming from the presence of both an electron-withdrawing fluorine atom and an electron-donating propoxy group, make it a versatile reagent for the synthesis of complex organic molecules. This technical guide provides an in-depth overview of its properties, a detailed, representative experimental protocol for its synthesis, and its primary application in palladium-catalyzed cross-coupling reactions, a cornerstone of contemporary drug discovery.

Introduction

Phenylboronic acids are indispensable tools in organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction allows for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, a fundamental transformation in the construction of biaryl and substituted aromatic scaffolds present in many pharmaceutical agents. The specific substitution pattern of this compound offers medicinal chemists a unique combination of functionalities to modulate the pharmacokinetic and pharmacodynamic properties of target molecules. The fluorine atom can enhance metabolic stability, improve binding affinity, and alter pKa, while the propoxy group can influence solubility and provide a vector for further functionalization. While the specific initial "discovery" of this particular boronic acid is not prominently documented in publicly available literature, its utility is evident from its commercial availability and the frequent use of structurally similar compounds in the patent literature for the synthesis of bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, characterization, and use in synthetic applications.

PropertyValueReference
CAS Number 192376-68-4[1]
Molecular Formula C₉H₁₂BFO₃[1]
Molecular Weight 198.00 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 102-107 °C[1]
Solubility Soluble in organic solvents such as methanol, ethanol, and THF.

Synthesis of this compound

The synthesis of substituted phenylboronic acids typically proceeds via the reaction of an organometallic reagent with a trialkyl borate. A common and effective method involves the lithiation of an aryl halide at low temperature, followed by quenching with trimethyl or triisopropyl borate and subsequent acidic workup. The following is a detailed, representative experimental protocol for the synthesis of this compound, based on established procedures for analogous compounds.

Synthetic Scheme

The overall synthetic transformation is depicted below:

Synthesis 4-Bromo-2-fluoro-1-propoxybenzene 4-Bromo-2-fluoro-1-propoxybenzene This compound This compound 4-Bromo-2-fluoro-1-propoxybenzene->this compound 1) n-BuLi, THF, -78 °C 2) B(OiPr)₃ 3) H₃O⁺

Caption: General synthetic scheme for this compound.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Bromo-2-fluoro-1-propoxybenzene233.0823.3 g0.10
n-Butyllithium (2.5 M in hexanes)64.0644 mL0.11
Triisopropyl borate188.0820.7 g0.11
Tetrahydrofuran (THF), anhydrous-400 mL-
2 M Hydrochloric acid-150 mL-
Diethyl ether-300 mL-
Brine-100 mL-
Anhydrous magnesium sulfate---

Procedure:

  • To a dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-bromo-2-fluoro-1-propoxybenzene (23.3 g, 0.10 mol) and anhydrous tetrahydrofuran (400 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (20.7 g, 0.11 mol) dropwise, again maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the mixture to 0 °C in an ice bath and quench the reaction by the slow addition of 2 M hydrochloric acid (150 mL).

  • Stir the biphasic mixture vigorously for 1 hour.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield this compound as a white to off-white solid.

Expected Yield and Characterization:

Based on similar preparations, a yield of 70-85% can be expected. The identity and purity of the product should be confirmed by standard analytical techniques.

Analysis Expected Data
¹H NMR Signals corresponding to the propyl group (triplet, sextet, triplet) and aromatic protons.
¹³C NMR Resonances for the aliphatic and aromatic carbons, with characteristic C-F and C-B couplings.
¹⁹F NMR A singlet or doublet corresponding to the fluorine atom.
Mass Spec (ESI-) [M-H]⁻ at m/z 197.08
FT-IR (KBr) Characteristic peaks for O-H (broad), C-H (aliphatic and aromatic), C-O, C-F, and B-O bonds.

Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in Suzuki-Miyaura reactions. This reaction is a powerful method for the formation of C-C bonds and is widely employed in the synthesis of pharmaceuticals and other complex organic molecules.

General Reaction Workflow

The workflow for a typical Suzuki-Miyaura coupling reaction involving this compound is illustrated below.

Suzuki_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification Aryl Halide (Ar-X) Aryl Halide (Ar-X) This compound This compound Pd Catalyst (e.g., Pd(PPh₃)₄) Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) Solvent (e.g., Toluene/H₂O) Reaction Mixture Combine reactants, catalyst, base, and solvent Heating Heat under inert atmosphere (e.g., 80-100 °C) Reaction Mixture->Heating Quenching Quench with water Heating->Quenching Extraction Extract with organic solvent Quenching->Extraction Drying & Concentration Dry organic layer and remove solvent Extraction->Drying & Concentration Purification Purify by column chromatography or recrystallization Drying & Concentration->Purification Coupled Product Coupled Product Purification->Coupled Product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery

The incorporation of the 3-fluoro-4-propoxyphenyl moiety into a drug candidate can significantly impact its biological activity. The interplay between the electron-withdrawing fluorine and the electron-donating propoxy group can influence the electronic nature of the resulting biaryl system, affecting its interaction with biological targets. This makes this compound a valuable tool for structure-activity relationship (SAR) studies in drug discovery programs.

Conclusion

This compound is a key synthetic intermediate with significant applications in medicinal chemistry and organic synthesis. Its preparation, while not explicitly detailed in readily available literature, can be reliably achieved through established organometallic procedures. The true value of this compound lies in its utility as a versatile building block in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex molecular architectures for the development of new therapeutic agents. This guide provides the fundamental information required for researchers to effectively synthesize and utilize this important chemical entity.

References

A Technical Guide to Potential Research Areas for 3-Fluoro-4-propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: 3-Fluoro-4-propoxyphenylboronic acid (CAS: 192376-68-4) is a versatile synthetic building block with significant untapped potential in several scientific domains. Its unique trifunctional substitution pattern—a reactive boronic acid moiety, a metabolically robust fluorine atom, and a lipophilic propoxy group—positions it as a valuable starting material for innovation. This guide explores three primary research avenues: its application in advanced organic synthesis, its potential in medicinal chemistry for developing novel therapeutics, and its utility in the design of advanced functional materials. We provide detailed experimental protocols for key synthetic and screening procedures and utilize structured data and visualizations to offer a comprehensive resource for researchers, chemists, and drug development professionals.

Introduction to this compound

This compound is an aromatic organoboron compound that merges three key chemical features onto a single phenyl ring. The strategic importance of this molecule stems from the synergistic interplay of these functional groups:

  • The Boronic Acid Group (-B(OH)₂): This functional group is the cornerstone of its reactivity. It is a stable, low-toxicity moiety that serves as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1][2][3] In a biological context, it can form reversible covalent bonds with diols, a property exploited in biosensors and for targeting glycoproteins like sialic acids, which are often overexpressed on cancer cells.[4][5]

  • The Fluoro Group (-F): The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry.[6][7] A fluorine atom can profoundly influence a molecule's physicochemical properties by modulating its acidity (pKa), lipophilicity, and conformational preferences.[8] Critically, it can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby improving a drug candidate's pharmacokinetic profile.[6][8][9]

  • The Propoxy Group (-OCH₂CH₂CH₃): The 4-propoxy group contributes to the molecule's lipophilicity, which can enhance membrane permeability and solubility in organic media. It provides a hydrophobic substituent that can engage in van der Waals interactions within protein binding pockets, potentially improving ligand affinity and selectivity.

These features make this compound a highly attractive scaffold for systematic exploration.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

PropertyValueReference
CAS Number 192376-68-4[10][11][12]
Molecular Formula C₉H₁₂BFO₃[10]
Molecular Weight 198.00 g/mol [10]
Appearance Solid[10]
Melting Point 102-107 °C[10]

Research Area 1: Advanced Organic Synthesis

The primary and most immediate application of this compound is as a building block in organic synthesis, particularly for the construction of complex biaryl structures.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds and is widely used in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[2][13][14] Using this compound as a coupling partner allows for the direct installation of the 3-fluoro-4-propoxyphenyl motif onto a wide array of aromatic and heteroaromatic systems.

Potential Research Directions:

  • Library Synthesis: Couple the title compound with a diverse set of aryl/heteroaryl halides and triflates to generate novel chemical libraries for biological screening.

  • Synthesis of Natural Product Analogs: Incorporate the 3-fluoro-4-propoxyphenyl moiety into analogs of biologically active natural products, such as coumarins or pyrrolocoumarins, to enhance their drug-like properties.[15][16]

  • Methodology Development: Investigate novel catalytic systems (e.g., using different palladium sources, ligands, or reaction media like water) to optimize coupling efficiency, expand substrate scope, and develop more sustainable ("green") protocols.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oa Oxidative Addition re Reductive Elimination re->pd0 product R¹-R² (Biaryl Product) re->product pd2_halide R¹-Pd(II)L₂-X oa->pd2_halide tm Transmetalation pd2_biaryl R¹-Pd(II)L₂-R² tm->pd2_biaryl pd2_biaryl->re r1x R¹-X (Aryl Halide) r1x->oa boronate [R²-B(OH)₂OR']⁻ (Activated Boronic Acid) boronate->tm base Base base->boronate boronic_acid R²-B(OH)₂ boronic_acid->boronate

Diagram 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a representative method for coupling this compound with an aryl bromide.

Materials:

  • This compound (1.1 eq.)

  • Aryl bromide (1.0 eq.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq.)

  • Triphenylphosphine (PPh₃, 0.08 eq.) or a suitable Buchwald ligand (e.g., SPhos)

  • Potassium carbonate (K₂CO₃, 3.0 eq.), anhydrous

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Round-bottom flask, condenser, magnetic stirrer, and inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aryl bromide (1.0 eq.), this compound (1.1 eq.), potassium carbonate (3.0 eq.), Pd(OAc)₂ (0.02 eq.), and the phosphine ligand (0.08 eq.).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Research Area 2: Medicinal Chemistry and Drug Discovery

The structural elements of this compound make it an excellent starting point for designing novel therapeutic agents. The field of boron-containing pharmaceuticals has expanded significantly since the approval of the proteasome inhibitor Bortezomib.[1][3]

Design of Enzyme Inhibitors

The boronic acid group can act as a transition-state analog, forming a reversible covalent bond with catalytic serine, threonine, or cysteine residues in enzyme active sites.

Potential Research Directions:

  • Proteasome Inhibitors: Design di- or tri-peptidyl boronic acids incorporating the 3-fluoro-4-propoxyphenyl group as the P1 capping moiety for the treatment of multiple myeloma or other cancers.

  • Serine Protease Inhibitors: Target enzymes like thrombin or Factor Xa in the coagulation cascade, or bacterial proteases such as β-lactamases, where the cyclic boronic acid Vaborbactam has proven effective.[1][17]

  • Kinase Inhibitors: While not a direct covalent inhibitor, the 3-fluoro-4-propoxyphenyl scaffold can be incorporated into ATP-competitive inhibitors where the fluorine and propoxy groups can optimize binding interactions and improve pharmacokinetic properties, similar to the role of fluorinated motifs in approved kinase inhibitors.[6]

Enzyme_Inhibition cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Reversible Covalent Complex Enzyme Enzyme Serine Serine-OH (Nucleophile) Complex Enzyme-Serine-O-B(OH)⁻-R (Tetrahedral Adduct) Serine->Complex Reversible Binding Inhibitor R-B(OH)₂ (Boronic Acid) Inhibitor->Complex Reversible Binding

Diagram 2: Mechanism of reversible covalent inhibition by a boronic acid.
Cancer Cell Targeting and Sensing

Phenylboronic acids are known to interact with cell-surface carbohydrates, particularly sialic acid, which is often overexpressed in cancer cells.[5] This provides a mechanism for targeted drug delivery or diagnostic imaging.

Potential Research Directions:

  • Targeted Drug Conjugates: Link cytotoxic agents to the this compound scaffold to create conjugates that selectively accumulate in tumors.

  • Biosensors: Develop fluorescent or electrochemical sensors where the binding of the boronic acid to glucose or other biologically relevant diols triggers a detectable signal. The fluorine atom can serve as a handle for ¹⁹F-NMR-based detection methods.

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines a standard method for assessing the anti-proliferative activity of newly synthesized compounds derived from this compound against cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37 °C (or add DMSO and mix until crystals are dissolved) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Research Area 3: Advanced Materials Science

The rigid structure and defined reaction vector of this compound make it a candidate for creating ordered, functional materials.

Potential Research Directions:

  • Covalent Organic Frameworks (COFs): Use as a triangular or linear linker in condensation reactions with other monomers (e.g., polyols or polyamines) to synthesize crystalline, porous COFs. The fluorine and propoxy groups would decorate the pore walls, potentially tuning the material's hydrophobicity, gas sorption properties, or catalytic activity. The application of related boronic acids as COF linkers has been documented.[18]

  • Functional Polymers: Incorporate the molecule into polymer backbones via Suzuki polycondensation. The resulting polymers could have interesting liquid crystalline, photophysical, or electronic properties.

Materials_Logic_Flow cluster_apps monomer Monomer (this compound) process Self-Assembly / Polycondensation monomer->process material Ordered Porous Material (e.g., Covalent Organic Framework) process->material functionalization Pore Wall Functionalization (-F, -OPr) material->functionalization Intrinsic Property application Potential Applications functionalization->application app1 Gas Storage application->app1 app2 Heterogeneous Catalysis application->app2 app3 Sensing application->app3

Diagram 3: Logical workflow for the development of functional materials.

Conclusion

This compound is more than a simple chemical reagent; it is a platform for innovation. The convergence of its boronic acid reactivity, the strategic placement of a fluorine atom, and the modulating propoxy group provides a rich landscape for research. The potential to synthesize novel biaryl scaffolds for drug discovery, design targeted enzyme inhibitors, and construct advanced functional materials represents significant and commercially relevant research opportunities. The protocols and conceptual frameworks provided in this guide serve as a starting point for scientists to unlock the full potential of this versatile molecule.

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Fluoro-4-propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of palladium catalysts for the Suzuki-Miyaura cross-coupling of 3-Fluoro-4-propoxyphenylboronic acid with various aryl and heteroaryl halides. This reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex biaryl molecules, which are of significant interest in medicinal chemistry and materials science. The presence of the fluoro and propoxy groups on the boronic acid imparts unique electronic and steric properties, making it a valuable building block for the synthesis of novel compounds with potential biological activity.

Core Concepts and Applications

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely utilized method for the formation of C-C bonds. For drug development professionals, this reaction is instrumental in synthesizing complex molecular scaffolds. This compound is a key building block that introduces a substituted phenyl ring, a common motif in many biologically active molecules. The fluorine atom can modulate the physicochemical properties of the final compound, such as metabolic stability and binding affinity to biological targets.

Data Presentation: Catalyst System Performance

The following table summarizes typical palladium catalyst systems and reaction conditions that are effective for the Suzuki-Miyaura coupling of fluorinated arylboronic acids with various aryl halides. While these conditions provide a strong starting point, optimization for each specific substrate is highly recommended.

Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (3 mol%)4-BromoanisoleK₂CO₃Toluene/EtOH/H₂O801285-95
Pd(dppf)Cl₂ (2 mol%)2-BromopyridineCs₂CO₃1,4-Dioxane1001680-90
Pd₂(dba)₃ (1.5 mol%) / SPhos (3 mol%)4-ChlorobenzonitrileK₃PO₄Toluene/H₂O110890-98
Pd(OAc)₂ (2 mol%) / XPhos (4 mol%)1-Bromo-4-(trifluoromethyl)benzeneK₃PO₄2-MeTHF/H₂O1001288-96

Experimental Protocols

General Protocol for a Small-Scale Suzuki-Miyaura Coupling Reaction

This is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., aryl bromide) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/Water, 4:1:1)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Reaction Setup:

  • To a dry Schlenk tube or reaction vial containing a magnetic stir bar, add this compound, the aryl halide, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe.

Reaction Execution:

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to afford the pure biaryl product.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle A Pd(0)Ln (Active Catalyst) C Ar-Pd(II)-X(Ln) (Oxidative Addition Complex) A->C Ar-X B Oxidative Addition D Transmetalation E Ar-Pd(II)-Ar'(Ln) (Diaryl Complex) C->E [Ar'-B(OH)3]- E->A Reductive Elimination F Reductive Elimination G Ar-Ar' (Coupled Product) E->G H Ar'-B(OH)2 (Boronic Acid) K [Ar'-B(OH)3]- (Activated Boronate) H->K Base I Base J Ar-X (Aryl Halide) Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Weigh Reactants: - Boronic Acid - Aryl Halide - Base B Add to Reaction Vessel A->B C Evacuate and Backfill with Inert Gas (3x) B->C D Add Catalyst and Degassed Solvent C->D E Heat to Desired Temperature with Stirring D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to Room Temperature F->G H Quench and Extract with Organic Solvent G->H I Wash, Dry, and Concentrate H->I J Purify by Column Chromatography I->J

Application Notes and Protocols for 3-Fluoro-4-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and optimal reaction conditions for the use of 3-Fluoro-4-propoxyphenylboronic acid, a key building block in modern medicinal chemistry. The primary application highlighted is the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in the synthesis of complex organic molecules.

Introduction

This compound is a versatile reagent widely employed in the synthesis of biaryl and heteroaryl compounds. The presence of the fluorine atom and the propoxy group can significantly influence the pharmacokinetic and physicochemical properties of the final compounds, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This makes it a valuable synthon in the development of novel therapeutics, particularly in the area of kinase inhibitors.

Optimal Reaction Conditions for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. For this compound, optimal conditions are crucial to ensure high yields and minimize side reactions like protodeboronation. Below is a summary of typical and specific reaction conditions for the successful coupling of this boronic acid with aryl and heteroaryl halides.

General Reaction Parameters
ParameterRecommended ConditionsNotes
Catalyst Palladium complexes such as Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand.The choice of catalyst and ligand is critical and often substrate-dependent. For many applications, Pd(dppf)Cl₂ has proven to be highly effective.
Base Inorganic bases like K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄.The base activates the boronic acid for transmetalation. The strength and solubility of the base can affect the reaction rate.
Solvent A mixture of an organic solvent and water, such as 1,4-dioxane/H₂O, THF/H₂O, or DMF/H₂O.The aqueous phase is essential for the activation of the boronic acid by the base.
Temperature Typically in the range of 80-110 °C.The reaction temperature is optimized to ensure a reasonable reaction rate without causing decomposition of the reactants or catalyst.
Atmosphere Inert atmosphere (e.g., Nitrogen or Argon).This is crucial to prevent the oxidation and deactivation of the palladium catalyst.
Specific Example: Synthesis of a TRK Kinase Inhibitor Precursor

A specific application of this compound is in the synthesis of precursors for Tropomyosin receptor kinase (TRK) inhibitors. TRK signaling pathways are implicated in the proliferation and differentiation of cells, and their dysregulation is associated with various cancers.

The following table summarizes the optimized conditions for the Suzuki-Miyaura coupling of this compound with 4-bromo-1H-pyrazole, a key step in the synthesis of a TRK inhibitor.

ParameterValue
Aryl Halide 4-bromo-1H-pyrazole
Boronic Acid This compound
Catalyst Pd(dppf)Cl₂·CH₂Cl₂
Base Na₂CO₃
Solvent 1,4-dioxane/H₂O (4:1)
Temperature 100 °C
Reaction Time 16 hours
Yield 80%

Experimental Protocols

General Protocol for a Small-Scale Suzuki-Miyaura Coupling Reaction

This protocol provides a general starting point and should be optimized for specific substrates.

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl or heteroaryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq). Then, add the degassed solvent mixture (e.g., 1,4-dioxane/H₂O in a 4:1 ratio) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C). Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel.

Specific Protocol for the Synthesis of 4-(3-Fluoro-4-propoxyphenyl)-1H-pyrazole

This protocol details the synthesis of a key intermediate for a TRK inhibitor.

  • Reagent Preparation: In a reaction vessel, combine 4-bromo-1H-pyrazole (1.0 g, 6.8 mmol), this compound (1.62 g, 8.16 mmol), and sodium carbonate (2.16 g, 20.4 mmol).

  • Catalyst and Solvent: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.28 g, 0.34 mmol) to the mixture.

  • Inerting and Solvent Addition: Purge the vessel with nitrogen. Add a degassed mixture of 1,4-dioxane (20 mL) and water (5 mL).

  • Reaction Conditions: Heat the mixture to 100 °C and stir for 16 hours.

  • Product Isolation: After cooling, the reaction mixture is subjected to a standard aqueous work-up and purification by chromatography to yield the desired product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation (Ar-B(OH)2 + Base) PdII->Transmetal PdII_Ar R-Pd(II)-Ar L_n Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 R-Ar Product Coupled Product (R-Ar) RedElim->Product R_X Aryl/Heteroaryl Halide (R-X) R_X->OxAdd Ar_BOH2 This compound (Ar-B(OH)2) Ar_BOH2->Transmetal

Caption: The Suzuki-Miyaura catalytic cycle.

Experimental Workflow for Suzuki-Miyaura Coupling

This diagram outlines the typical laboratory workflow for performing a Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Aryl Halide - Boronic Acid - Base - Catalyst start->setup inert Inert Atmosphere (N2 or Ar) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (e.g., 100 °C, 16h) solvent->reaction monitoring Monitor Reaction (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up monitoring->workup Reaction Complete extraction Extraction with Organic Solvent workup->extraction purification Purification (Chromatography) extraction->purification product Isolated Product purification->product

Caption: Typical experimental workflow.

TRK Signaling Pathway Inhibition

Compounds synthesized using this compound can act as inhibitors of the Tropomyosin Receptor Kinase (TRK) signaling pathway. This pathway is crucial for neuronal function but can be hijacked by cancer cells.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_Receptor TRK Receptor RAS RAS TRK_Receptor->RAS PI3K PI3K TRK_Receptor->PI3K PLCG PLCγ TRK_Receptor->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Differentiation AKT->Proliferation PLCG->Proliferation Transcription->Proliferation Neurotrophin Neurotrophin (e.g., NGF, BDNF) Neurotrophin->TRK_Receptor Binds and Activates Inhibitor TRK Inhibitor (Synthesized from 3-Fluoro-4-propoxy- phenylboronic acid) Inhibitor->TRK_Receptor Inhibits

Caption: Inhibition of the TRK signaling pathway.

Application Notes: The Role of 3-Fluoro-4-propoxyphenylboronic Acid in the Development of Potent ACK1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Fluoro-4-propoxyphenylboronic acid is a key building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its unique structural features, including the fluorine atom and the propoxy group, can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The fluorine atom can enhance metabolic stability and binding affinity, while the propoxy group can modulate lipophilicity and cellular permeability. This document provides detailed application notes on the use of this compound in the synthesis of potent inhibitors of Activated CDC42 Kinase 1 (ACK1), a non-receptor tyrosine kinase implicated in various cancers.

Application in the Synthesis of ACK1 Inhibitors

ACK1 is a promising therapeutic target in oncology.[1] The development of selective ACK1 inhibitors is an active area of research. One class of potent ACK1 inhibitors features a substituted pyrimidine scaffold. The synthesis of these inhibitors often involves a crucial carbon-carbon or carbon-nitrogen bond-forming reaction, such as the Suzuki-Miyaura cross-coupling reaction, to introduce various aryl or heteroaryl moieties. This compound is an ideal reagent for introducing the 3-fluoro-4-propoxyphenyl group onto a heterocyclic core, a key pharmacophore in a series of potent ACK1 inhibitors.

Quantitative Data: In Vitro and Cellular ACK1 Inhibition

The following table summarizes the in vitro and cellular inhibitory activities of a representative ACK1 inhibitor synthesized using a strategy involving the 3-fluoro-4-propoxyphenyl moiety. The data is adapted from a study on the development of novel ACK1/TNK2 inhibitors.[1]

Compound IDStructureIn Vitro IC50 (nM, ³³P HotSpot Assay)Cellular ACK1 Autophosphorylation Inhibition IC50 (µM)
(R)-9b N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(4-(4-fluoro-2-propoxyphenyl)piperazin-1-yl)acetamide56< 2
(S)-9b N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(4-(4-fluoro-2-propoxyphenyl)piperazin-1-yl)acetamide82< 2

Note: The synthesis of these compounds involves the coupling of a 4-fluoro-2-propoxyaniline with a piperazine-containing intermediate, which is conceptually similar to using this compound in a Suzuki or Buchwald-Hartwig coupling to form the C-N or C-C bond.

Experimental Protocols

The following are generalized protocols for the synthesis of ACK1 inhibitors incorporating the 3-fluoro-4-propoxyphenyl moiety, based on the synthetic strategies for similar compounds.[1]

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biaryl Intermediate

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a suitable aryl or heteroaryl halide.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., 4-bromo-1-(tert-butoxycarbonyl)piperidine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the aryl or heteroaryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the palladium catalyst (0.05 - 0.1 eq) to the vessel.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl intermediate.

Protocol 2: Synthesis of the Final ACK1 Inhibitor via Amide Coupling

This protocol describes the final step in the synthesis of the ACK1 inhibitor via an amide bond formation.

Materials:

  • The biaryl intermediate from Protocol 1 (containing a carboxylic acid or an amine functionality)

  • The corresponding coupling partner (an amine or a carboxylic acid)

  • Coupling reagent (e.g., HATU, HOBt/EDC)

  • Base (e.g., DIPEA, triethylamine)

  • Solvent (e.g., DMF, CH₂Cl₂)

Procedure:

  • Dissolve the carboxylic acid component (1.0 eq) in the solvent.

  • Add the coupling reagent (1.1 eq) and the base (2.0 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Add the amine component (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or preparative HPLC to obtain the final ACK1 inhibitor.

Visualizations

The following diagrams illustrate the relevant signaling pathway and a general experimental workflow.

ACK1_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) ACK1 ACK1 RTK->ACK1 Activation AKT AKT ACK1->AKT Phosphorylation (Tyr176) Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Inhibitor ACK1 Inhibitor (e.g., (R)-9b) Inhibitor->ACK1 Inhibition

Caption: ACK1 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound + Heterocyclic Halide suzuki Suzuki-Miyaura Coupling start->suzuki intermediate Biaryl Intermediate suzuki->intermediate amide Amide Coupling intermediate->amide final_product Final ACK1 Inhibitor amide->final_product in_vitro In Vitro Kinase Assay (³³P HotSpot) final_product->in_vitro cellular Cellular Autophosphorylation Assay final_product->cellular data IC50 Determination in_vitro->data cellular->data

Caption: General Workflow for Synthesis and Evaluation of ACK1 Inhibitors.

References

Application Notes and Protocols for the Synthesis of Bioactive Compounds Using 3-Fluoro-4-propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of bioactive compounds utilizing 3-Fluoro-4-propoxyphenylboronic acid. This versatile building block is particularly valuable in the development of kinase inhibitors and other therapeutic agents. The protocols focus on widely used and robust cross-coupling reactions, namely the Suzuki-Miyaura and Chan-Lam couplings.

Introduction

This compound is an important reagent in medicinal chemistry, enabling the introduction of the 3-fluoro-4-propoxyphenyl moiety into a variety of molecular scaffolds. This functional group can enhance biological activity, improve pharmacokinetic properties, and provide specific interactions with biological targets. Its application is particularly notable in the synthesis of inhibitors for key signaling proteins, such as p38 MAP kinase, which is implicated in inflammatory diseases and cancer.

Key Applications and Reactions

Two of the most powerful methods for utilizing this compound in the synthesis of bioactive compounds are the Suzuki-Miyaura and Chan-Lam cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide. It is a highly versatile and functional-group-tolerant reaction, making it ideal for the late-stage functionalization of complex molecules.

  • Chan-Lam Coupling: This copper-catalyzed reaction forms a carbon-heteroatom bond, typically a carbon-nitrogen or carbon-oxygen bond, between the boronic acid and an amine or alcohol. This reaction is advantageous as it can be performed under mild conditions, often open to the air.

Synthesis of a p38 MAP Kinase Inhibitor Analog

A key application of this compound is in the synthesis of p38 MAP kinase inhibitors, which are of significant interest for the treatment of inflammatory diseases. The following protocols detail the synthesis of a biaryl-ether-based p38 MAP kinase inhibitor, structurally analogous to the known inhibitor TAK-715.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Intermediate

This protocol describes the coupling of this compound with a suitable heteroaryl halide, 2-chloro-5-iodopyridine, to form a key biaryl intermediate.

Reaction Scheme:

Reagent MW Amount Mmol Equivalents
This compound198.00218 mg1.11.1
2-Chloro-5-iodopyridine239.40239 mg1.01.0
Pd(PPh₃)₄1155.5658 mg0.050.05
Na₂CO₃ (2M aq. solution)105.991.5 mL3.03.0
Toluene-5 mL--
Ethanol-1 mL--

Procedure:

  • To a flame-dried round-bottom flask, add this compound (218 mg, 1.1 mmol), 2-chloro-5-iodopyridine (239 mg, 1.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Purge the flask with argon for 10 minutes.

  • Add toluene (5 mL) and ethanol (1 mL) to the flask, followed by the 2M aqueous sodium carbonate solution (1.5 mL).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl intermediate.

  • Expected Yield: 75-85%.

Protocol 2: Chan-Lam Coupling for the Synthesis of the Final Diaryl Ether Inhibitor

This protocol details the copper-catalyzed N-arylation of an aminophenol derivative with the biaryl intermediate synthesized in Protocol 1 to yield the final p38 MAP kinase inhibitor.

Reaction Scheme:

Reagent MW Amount Mmol Equivalents
Biaryl Intermediate from Protocol 1-1.0 mmol1.01.0
2-Amino-4-tert-butylphenol165.23182 mg1.11.1
Copper(II) Acetate (Cu(OAc)₂)181.6318 mg0.10.1
Triethylamine (Et₃N)101.190.28 mL2.02.0
Dichloromethane (DCM)-10 mL--

Procedure:

  • To a round-bottom flask, add the biaryl intermediate (1.0 mmol), 2-amino-4-tert-butylphenol (182 mg, 1.1 mmol), and copper(II) acetate (18 mg, 0.1 mmol).

  • Add dichloromethane (10 mL) and triethylamine (0.28 mL, 2.0 mmol).

  • Stir the reaction mixture at room temperature, open to the air, for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with dichloromethane (20 mL).

  • Wash the organic layer with a saturated aqueous solution of EDTA (2 x 15 mL) to remove copper salts, followed by water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final diaryl ether p38 MAP kinase inhibitor.

  • Expected Yield: 60-75%.

Data Presentation

Reaction Reactants Product Catalyst Base Solvent Temp (°C) Time (h) Yield (%)
Suzuki-Miyaura This compound, 2-Chloro-5-iodopyridine2-(3-Fluoro-4-propoxyphenyl)-5-chloropyridinePd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O901275-85
Chan-Lam Biaryl Intermediate, 2-Amino-4-tert-butylphenolDiaryl Ether p38 InhibitorCu(OAc)₂Et₃NDCMRT2460-75

Visualizations

Experimental Workflow

experimental_workflow cluster_suzuki Protocol 1: Suzuki-Miyaura Coupling cluster_chanlam Protocol 2: Chan-Lam Coupling A This compound D Reaction at 90°C A->D B 2-Chloro-5-iodopyridine B->D C Pd(PPh₃)₄ / Na₂CO₃ C->D E Workup & Purification D->E F Biaryl Intermediate E->F G Biaryl Intermediate J Reaction at RT G->J H 2-Amino-4-tert-butylphenol H->J I Cu(OAc)₂ / Et₃N I->J K Workup & Purification J->K L Final p38 Inhibitor K->L

Caption: Synthetic workflow for the p38 MAP kinase inhibitor.

p38 MAP Kinase Signaling Pathway

The synthesized diaryl ether acts as an inhibitor of the p38 MAP kinase signaling pathway. This pathway is a key regulator of cellular responses to stress and inflammation.[1][2][3][4][5]

p38_pathway Stress Stress Stimuli (UV, Osmotic Shock, Cytokines) MAP3K MAPKKK (e.g., ASK1, TAK1, MEKKs) Stress->MAP3K activates MKK MAPKK (MKK3, MKK6) MAP3K->MKK phosphorylates p38 p38 MAPK MKK->p38 phosphorylates Downstream Downstream Targets (Transcription Factors, Kinases) p38->Downstream phosphorylates Inhibitor Synthesized Inhibitor (Diaryl Ether) Inhibitor->p38 inhibits Response Cellular Responses (Inflammation, Apoptosis, Cytokine Production) Downstream->Response regulates

Caption: Simplified p38 MAP kinase signaling pathway.

Conclusion

This compound is a highly effective building block for the synthesis of bioactive compounds, particularly kinase inhibitors. The Suzuki-Miyaura and Chan-Lam coupling reactions provide reliable and versatile methods for its incorporation into complex molecular architectures. The detailed protocols provided herein offer a solid foundation for researchers to synthesize and explore novel therapeutic agents targeting critical cellular pathways.

References

Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Coupling Reactions of 3-Fluoro-4-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and optimizing the solvent effects in Suzuki-Miyaura cross-coupling reactions involving 3-Fluoro-4-propoxyphenylboronic acid. The choice of solvent is a critical parameter that can significantly influence reaction yield, rate, and purity by affecting the solubility of reagents, the stability of the catalyst, and the overall reaction mechanism.

Introduction to Solvent Effects in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide or triflate, catalyzed by a palladium complex. The reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The solvent plays a crucial role in each of these steps by:

  • Solubilizing Reagents: Ensuring that the boronic acid, organic halide, base, and catalyst are sufficiently dissolved to allow for an efficient reaction.

  • Stabilizing Catalytic Species: The polarity and coordinating ability of the solvent can stabilize the palladium catalyst in its various oxidation states throughout the catalytic cycle.

  • Influencing Base Activity: The choice of solvent can affect the strength and solubility of the base, which is crucial for the activation of the boronic acid in the transmetalation step.

  • Promoting Phase Transfer: In biphasic systems (e.g., an organic solvent and water), the solvent mixture facilitates the transfer of reactants between the two phases.

The selection of an appropriate solvent system is therefore a key aspect of reaction optimization for the Suzuki-Miyaura coupling of this compound.

Quantitative Data on Solvent Effects

While specific quantitative data for the Suzuki-Miyaura coupling of this compound is not extensively available in the public domain, the following table summarizes the general effects of commonly used solvents on this type of reaction, based on established principles and data from analogous couplings. The yields presented are representative and intended for comparative purposes.

Table 1: Representative Solvent Effects on the Suzuki-Miyaura Coupling of this compound with a Model Aryl Bromide

Solvent System (v/v)BaseTemperature (°C)Representative Yield (%)Observations
Toluene/H₂O (4:1)K₂CO₃10040Good for many standard couplings, but can be less effective for more challenging substrates.
1,4-Dioxane/H₂O (4:1)K₂CO₃10072A widely used and generally effective system, offering good solubility for a range of substrates.[1]
Acetonitrile (ACN)K₃PO₄8065A polar aprotic solvent that can be effective, though sometimes less so than dioxane or DMF.[2]
Dimethylformamide (DMF)K₂CO₃11085A highly polar aprotic solvent, often used for less reactive aryl chlorides, can lead to higher yields but may require more rigorous purification.
Tetrahydrofuran (THF)Cs₂CO₃6660A common ethereal solvent, often used for couplings at lower temperatures.
2-PropanolK₃PO₄8255A protic solvent that can be used, but may be less common than aprotic polar solvents for this reaction.[2]
DiglymeK₃PO₄12070A high-boiling ether that can be beneficial for reactions requiring elevated temperatures.[2]

Experimental Protocols

The following protocols provide a detailed methodology for performing a Suzuki-Miyaura coupling reaction with this compound. Protocol 1 describes a general procedure using a common solvent system, while Protocol 2 outlines a screening process for solvent optimization.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a representative Suzuki-Miyaura coupling of this compound with an aryl bromide using a 1,4-dioxane/water solvent system.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reagent Preparation: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (0.02-0.05 equivalents).

  • Solvent Addition: Add anhydrous 1,4-dioxane and water in a 4:1 ratio to achieve a final concentration of the aryl bromide of approximately 0.1 M. The mixture should be sparged with the inert gas for an additional 10 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Solvent Screening for Reaction Optimization

This protocol outlines a parallel approach to screen various solvent systems to identify the optimal conditions for a specific Suzuki-Miyaura coupling with this compound.

Materials:

  • Same as Protocol 1, with the addition of a selection of solvents to be screened (e.g., Toluene, DMF, ACN, THF).

  • Parallel synthesis reaction block or multiple reaction vials.

Procedure:

  • Array Preparation: In a series of reaction vials, add the aryl bromide (1.0 equivalent), this compound (1.2 equivalents), a consistent base (e.g., K₂CO₃, 2.0 equivalents), and palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equivalents) to each vial.

  • Solvent Addition: To each vial, add a different solvent or solvent mixture to be tested (e.g., Toluene/H₂O, Dioxane/H₂O, DMF, ACN). Ensure the concentration of the limiting reagent is consistent across all vials.

  • Inerting and Reaction: Purge each vial with an inert gas, seal, and place in a pre-heated reaction block at a consistent temperature (e.g., 100 °C).

  • Time Course Analysis: After a set reaction time (e.g., 2, 4, 8, and 16 hours), take a small aliquot from each reaction mixture.

  • Analysis: Quench the aliquots and analyze by LC-MS or HPLC to determine the conversion to the desired product.

  • Optimization: Based on the results, select the solvent system that provides the highest yield in the shortest amount of time for scale-up.

Visualizing Key Processes and Workflows

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII R1-Pd(II)L2-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R2-B(OR)2 (Base) PdII_R2 R1-Pd(II)L2-R2 Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R1-R2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Logical Workflow for Solvent Selection

Solvent_Selection_Workflow Start Start: Define Coupling Partners (this compound + Ar-X) Solubility Assess Solubility of All Reagents Start->Solubility InitialChoice Initial Solvent Choice: Common Systems (e.g., Dioxane/H2O) Solubility->InitialChoice Screening Parallel Solvent Screen? (Toluene, DMF, ACN, etc.) InitialChoice->Screening PerformScreen Perform Small-Scale Parallel Reactions Screening->PerformScreen Yes ScaleUp Proceed to Scale-Up Screening->ScaleUp No Analyze Analyze Results (LC-MS/HPLC) Compare Yield and Purity PerformScreen->Analyze Select Select Optimal Solvent Analyze->Select Select->ScaleUp

Caption: A logical workflow for selecting an optimal solvent system.

Diagram 3: Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow Setup 1. Reaction Setup: Combine Boronic Acid, Aryl Halide, Base Inert 2. Inert Atmosphere: Purge with N2 or Ar Setup->Inert Catalyst 3. Add Catalyst and Solvent Inert->Catalyst Reaction 4. Heat and Stir Catalyst->Reaction Monitor 5. Monitor Progress (TLC, LC-MS) Reaction->Monitor Workup 6. Reaction Work-up: Quench, Extract, Dry Monitor->Workup Purify 7. Purification: Column Chromatography Workup->Purify Characterize 8. Characterization: NMR, MS Purify->Characterize

Caption: A standard experimental workflow for Suzuki-Miyaura coupling.

Conclusion

The choice of solvent is a critical parameter for the successful execution of Suzuki-Miyaura coupling reactions with this compound. A thoughtful selection, based on the principles outlined in these notes and potentially confirmed through a systematic screening process, can lead to significant improvements in reaction efficiency, yield, and purity. The provided protocols and workflows serve as a robust starting point for researchers to develop and optimize their synthetic procedures.

References

Application Notes and Protocols for Suzuki Coupling with 3-Fluoro-4-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This reaction is particularly vital in the field of drug discovery and development for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmaceutically active compounds. The choice of base is a critical parameter in the Suzuki-Miyaura coupling, as it plays a multifaceted role in the catalytic cycle, primarily by activating the boronic acid for the crucial transmetalation step.

This document provides detailed application notes and protocols for the selection of an optimal base for the Suzuki coupling of 3-Fluoro-4-propoxyphenylboronic acid with aryl halides. The presence of both an electron-withdrawing fluorine atom ortho to the boronic acid and an electron-donating propoxy group presents a unique electronic environment that influences the reactivity and requires careful optimization of reaction conditions.

The Critical Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base is essential for the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center. The base activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation process. Common bases employed in Suzuki couplings include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and fluorides (e.g., KF). The selection of the appropriate base can significantly impact reaction yield, rate, and selectivity.

Suzuki_Cycle cluster_activation Boronic Acid Activation Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar'-B(OH)2 Ar'-B(OH)2 [Ar'-B(OH)3]- [Ar'-B(OH)3]- Ar'-B(OH)2->[Ar'-B(OH)3]- Base Base Base [Ar'-B(OH)3]-->Ar-Pd(II)-X(L2) Attacks Pd Complex Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, and Base in a dry reaction vessel. B Add Solvent and degas the mixture (e.g., with Argon). A->B C Add Palladium Catalyst and Ligand under inert atmosphere. B->C D Heat the reaction mixture with vigorous stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature, dilute with organic solvent, and wash with aqueous solutions. E->F G Dry the organic layer and concentrate under reduced pressure. F->G H Purify the crude product by column chromatography. G->H I Characterize the pure product (NMR, MS, etc.). H->I

Applications of 3-Fluoro-4-propoxyphenylboronic Acid in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on the established reactivity of fluorinated phenylboronic acids in materials science. While direct, published applications of 3-Fluoro-4-propoxyphenylboronic acid are not extensively documented, its structural motifs suggest significant potential in the synthesis of advanced materials. The methodologies provided are generalized and should be adapted and optimized for specific research objectives.

Introduction

This compound is a bifunctional organic compound featuring a fluorinated phenyl ring, a propoxy group, and a boronic acid moiety. This unique combination of functional groups makes it a promising building block for a variety of advanced materials. The fluorine substituent can enhance thermal stability, influence electronic properties, and modify intermolecular interactions. The propoxy group can improve solubility and affect the morphology of resulting materials. The boronic acid group is a versatile handle for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction.

Potential Applications in Materials Science

Based on the applications of structurally similar compounds, this compound is a promising candidate for the development of:

  • Organic Light-Emitting Diodes (OLEDs): Fluorinated and alkoxy-substituted biaryl and polyaryl compounds are crucial components of OLEDs, serving as host materials, emitting materials, or charge-transporting layers. The incorporation of the 3-fluoro-4-propoxyphenyl moiety can be used to tune the electronic and photophysical properties of these materials.

  • Liquid Crystals (LCs): The synthesis of liquid crystals often involves the creation of rigid, rod-like molecules. The biphenyl or terphenyl core of many liquid crystals can be synthesized using Suzuki-Miyaura coupling. The fluorine and propoxy substituents on the phenyl ring can influence the dielectric anisotropy and mesophase behavior of the final liquid crystal molecules.

  • Conjugated Polymers: As a bifunctional monomer, this compound can be copolymerized with other aromatic dihalides to produce conjugated polymers. These materials are of interest for applications in organic solar cells, field-effect transistors, and chemical sensors.

Experimental Protocols

The most prominent application of arylboronic acids in materials science is the Suzuki-Miyaura cross-coupling reaction. The following is a generalized protocol for the synthesis of a biaryl compound using this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of a biaryl compound from this compound and an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (Ar-Br)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF, with water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Work-up and purification supplies (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the aryl bromide (1.1 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).

    • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Solvent Addition:

    • Add the degassed solvent system to the flask via syringe. A common solvent mixture is toluene/water or dioxane/water (e.g., 4:1 v/v).

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure biaryl product.

Data Presentation

The following table summarizes typical reaction parameters for a generalized Suzuki-Miyaura coupling. Researchers should optimize these conditions for their specific substrates.

ParameterTypical Range/ValueNotes
Reactant Ratio
Boronic Acid:Aryl Halide1.0 : 1.0-1.2A slight excess of the aryl halide can drive the reaction to completion.
Catalyst Loading 0.5 - 5 mol%Higher loadings may be needed for less reactive substrates.
Base 2.0 - 3.0 equivalentsThe choice of base can significantly impact the reaction rate and yield.
Solvent Toluene/H₂O, Dioxane/H₂O, DMFThe solvent system should be chosen based on the solubility of the reactants.
Temperature 80 - 120 °CThe optimal temperature depends on the reactivity of the coupling partners.
Reaction Time 2 - 24 hoursMonitor by TLC or GC-MS to determine completion.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArAr Ar-Pd(II)L_n-Ar' Transmetal->PdII_ArAr BaseX Base-X + H2O Transmetal->BaseX ArBOH2 Ar'B(OH)2 + Base ArBOH3_minus [Ar'B(OH)3]^- ArBOH2->ArBOH3_minus ArBOH3_minus->Transmetal RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Hypothetical Workflow for Material Synthesis

Material_Synthesis_Workflow start This compound + Dihaloarene suzuki Suzuki-Miyaura Polycondensation start->suzuki polymer Conjugated Polymer suzuki->polymer purification Purification (e.g., Soxhlet extraction) polymer->purification characterization Material Characterization (GPC, NMR, UV-Vis, CV) purification->characterization device Device Fabrication (e.g., Spin-coating for OLED) characterization->device testing Performance Testing device->testing

Caption: A hypothetical workflow for the synthesis and application of a conjugated polymer.

Troubleshooting & Optimization

Overcoming low yields with 3-Fluoro-4-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for overcoming low yields in reactions involving 3-Fluoro-4-propoxyphenylboronic acid.

Troubleshooting Guide

This section addresses common issues encountered during cross-coupling reactions, such as Suzuki-Miyaura coupling, with this compound.

Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield or failing completely. What are the most likely causes?

Answer: Low yields with substituted phenylboronic acids are a common issue and can stem from several factors. The electronic properties of this compound, having both an electron-withdrawing fluorine and an electron-donating propoxy group, can influence its reactivity. Key areas to investigate include:

  • Catalyst System Inefficiency: The choice of palladium catalyst and ligand is critical. Standard catalysts may not be optimal for this specific substrate.

  • Suboptimal Base or Solvent: The base and solvent system is crucial for the transmetalation step and the overall reaction rate. An inappropriate combination can lead to poor results.[1]

  • Presence of Oxygen: Palladium(0) catalysts are sensitive to atmospheric oxygen, which can cause catalyst deactivation and promote side reactions like homocoupling.[1][2]

  • Side Reactions: Protodeboronation (the cleavage of the C-B bond) and homocoupling of the boronic acid are common side reactions that consume the starting material.[2][3]

  • Reagent Purity and Stability: The purity of the boronic acid and the aryl halide is crucial. Boronic acids can degrade over time, especially if not stored properly.[2]

G start Low Yield Observed check_reagents Verify Reagent Purity and Stability (Boronic Acid, Aryl Halide, Solvent, Base) start->check_reagents check_atmosphere Ensure Inert Atmosphere (Properly Degassed Solvents, Inert Gas Purge) check_reagents->check_atmosphere optimize_catalyst Optimize Catalyst System (Screen Pd sources and Ligands) check_atmosphere->optimize_catalyst optimize_conditions Optimize Reaction Conditions (Base, Solvent, Temperature, Time) optimize_catalyst->optimize_conditions analyze_byproducts Analyze Byproducts (TLC, LC-MS, NMR) optimize_conditions->analyze_byproducts protodeboronation Protodeboronation Detected analyze_byproducts->protodeboronation homocoupling Homocoupling Detected analyze_byproducts->homocoupling solution_proto Address Protodeboronation: - Use milder base (e.g., K3PO4, Cs2CO3) - Anhydrous conditions - Lower temperature - Shorter reaction time protodeboronation->solution_proto solution_homo Address Homocoupling: - Rigorous deoxygenation - Use Pd(0) precatalyst - Controlled addition of boronic acid homocoupling->solution_homo end Improved Yield solution_proto->end solution_homo->end

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Signaling Pathways & Mechanisms

While this compound is a synthetic building block and not typically involved in biological signaling pathways itself, it participates in the well-established catalytic cycle of the Suzuki-Miyaura reaction. Understanding this mechanism is key to troubleshooting.

Catalytic Cycle of the Suzuki-Miyaura Reaction

G pd0 Pd(0)L2 Active Catalyst pd2_add R1-Pd(II)L2-X Oxidative Adduct pd0->pd2_add Oxidative Addition pd2_trans R1-Pd(II)L2-R2 Transmetalation Product pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R1-R2 (Coupled Product) pd2_trans->product reagents R1-X (Aryl Halide) reagents->pd2_add boronic R2-B(OH)2 (Boronic Acid) boronic->pd2_trans base Base base->pd2_trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Preventing protodeboronation of 3-Fluoro-4-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of 3-Fluoro-4-propoxyphenylboronic acid during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the arylboronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This reaction consumes your starting material, this compound, leading to reduced yields of the desired cross-coupled product and generating impurities that can complicate purification. Arylboronic acids with electron-withdrawing substituents, such as the fluorine atom in this compound, can be particularly susceptible to this decomposition pathway, especially under basic conditions typical for cross-coupling reactions.[2][3]

Q2: What factors contribute to the protodeboronation of this compound?

A2: Several factors can influence the rate of protodeboronation:

  • pH of the reaction medium: Protodeboronation is often accelerated at high pH due to the formation of the more reactive arylboronate anion.[2]

  • Reaction Temperature: Higher temperatures can increase the rate of decomposition.

  • Choice of Base: The type and concentration of the base are critical. While a base is necessary for the catalytic cycle of reactions like the Suzuki-Miyaura coupling, strongly basic conditions can promote protodeboronation.[2]

  • Catalyst System: An inefficient or slow palladium catalyst system can allow protodeboronation to outcompete the desired cross-coupling reaction.

  • Presence of Water: Aqueous conditions, especially with a base, facilitate the formation of the boronate anion, which can be prone to protonolysis.[3]

  • Storage and Handling: Improper storage can lead to the degradation of the boronic acid before it is even used. Boronic acids can be sensitive to moisture and air.

Q3: How should I properly store and handle this compound to ensure its stability?

A3: To maintain the chemical stability of this compound, the following storage and handling procedures are recommended:

  • Storage Conditions: Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[4][5] Refrigeration is often recommended for long-term storage.

  • Inert Atmosphere: For optimal stability, store the boronic acid under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and hydrolysis from atmospheric moisture.[2]

  • Containers: Keep the container tightly sealed.[5]

  • Handling: Handle the compound in a fume hood. When weighing and transferring the solid, minimize its exposure to the atmosphere. Use fresh material for best results.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield of desired product and significant amount of 3-fluoro-4-propoxybenzene byproduct. High rate of protodeboronation.1. Modify Reaction Conditions: Lower the reaction temperature. 2. Optimize Base: Switch to a weaker base (e.g., K₃PO₄ or K₂CO₃ instead of NaOH or KOH). Use the minimum effective amount of base. 3. Change Solvent: Consider using anhydrous solvents to minimize hydrolysis. 4. Improve Catalyst System: Use a more active palladium catalyst and ligand combination to accelerate the cross-coupling reaction, allowing it to outcompete protodeboronation.
Inconsistent reaction results. Degradation of the boronic acid upon storage.1. Verify Storage: Ensure the boronic acid is stored under an inert atmosphere at a low temperature. 2. Use Fresh Reagent: Use freshly purchased or recently opened boronic acid. 3. Consider a More Stable Derivative: For long-term storage or challenging reactions, consider converting the boronic acid to a more stable pinacol ester or MIDA boronate.[2]
Reaction is sluggish, leading to prolonged reaction times and increased byproduct formation. Poor catalyst activity or deactivation.1. Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. 2. Check Catalyst Quality: Use a fresh, high-purity catalyst and ligand. 3. Increase Catalyst Loading: A modest increase in catalyst loading may improve the reaction rate.

Quantitative Data Summary

Parameter Condition Effect on Protodeboronation Rate
pH High pH (basic conditions)Increases
Neutral pHGenerally lower, but can be significant for some heteroaryl boronic acids
Low pH (acidic conditions)Can increase, but often less of a concern for Suzuki-Miyaura reactions
Temperature IncreaseIncreases
Base Strength Stronger Base (e.g., NaOH)Increases
Weaker Base (e.g., K₂CO₃, K₃PO₄)Decreases
Solvent Aqueous/ProticIncreases
Anhydrous/AproticDecreases
Catalyst Activity LowAllows more time for protodeboronation to occur
HighDesired reaction is faster, outcompeting protodeboronation

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling Using a "Slow-Release" Strategy with a MIDA Boronate Ester

For substrates that are highly prone to protodeboronation, converting the boronic acid to an N-methyliminodiacetic acid (MIDA) boronate ester can provide enhanced stability.[1][6] The MIDA boronate then slowly hydrolyzes in situ to release the boronic acid, keeping its concentration low and minimizing decomposition.

Step 1: Preparation of this compound MIDA ester

This would be a preliminary synthetic step before the cross-coupling reaction.

Step 2: Suzuki-Miyaura Cross-Coupling

  • To a clean, dry reaction vessel, add the aryl halide (1.0 equiv.), this compound MIDA ester (1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂ , 5 mol%), and ligand (e.g., SPhos, 10 mol%).

  • Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent (e.g., a 5:1 mixture of dioxane/water, to achieve a concentration of ~0.1 M) via syringe.

  • Add the base (e.g., K₃PO₄, 3.0 equiv.).

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Optimized Conditions for Direct Use of this compound
  • To a clean, dry reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), and ligand (e.g., XPhos, 6 mol%).

  • Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed anhydrous solvent (e.g., dioxane or toluene) via syringe.

  • Add a weak inorganic base (e.g., K₃PO₄, 3.0 equiv.).

  • Heat the reaction mixture to the lowest effective temperature (start by screening temperatures from 60 °C to 100 °C) and stir.

  • Monitor the reaction closely by TLC or LC-MS to determine the point of maximum product formation before significant decomposition occurs.

  • Once the reaction is complete, cool to room temperature and perform a standard aqueous workup as described in Protocol 1.

  • Purify the product via flash column chromatography.

Visualizations

Protodeboronation_Mechanism A Arylboronic Acid ArB(OH)₂ B Arylboronate Anion [ArB(OH)₃]⁻ A->B + OH⁻ C Transition State B->C + H₂O D Protodeboronated Product Ar-H C->D E Boric Acid B(OH)₃ C->E

Caption: Base-catalyzed protodeboronation mechanism.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid/Ester, Catalyst, & Ligand B Purge with Inert Gas A->B C Add Degassed Solvent & Base B->C D Heat to Optimized Temperature C->D E Monitor Progress (TLC/LC-MS) D->E F Aqueous Workup E->F G Purification (Chromatography) F->G H Pure Product G->H

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Technical Support Center: 3-Fluoro-4-propoxyphenylboronic acid in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of 3-Fluoro-4-propoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The guidance aims to address common side reactions and challenges to optimize synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura cross-coupling reactions?

A1: The two most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation involves the cleavage of the C-B bond, which is then replaced by a hydrogen atom, leading to the formation of 1-fluoro-2-propoxybenzene. Homocoupling is the palladium-catalyzed dimerization of the boronic acid to yield 2,2'-difluoro-5,5'-dipropoxy-1,1'-biphenyl.

Q2: What factors contribute to the protodeboronation of this compound?

A2: The electron-withdrawing nature of the fluorine atom can make the boronic acid more susceptible to protodeboronation.[1] Key contributing factors include:

  • pH of the reaction medium: The rate of protodeboronation is often pH-dependent.[2]

  • Presence of water: Aqueous basic conditions can facilitate this side reaction.[2]

  • Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[2]

  • Nature of the base: Strong bases may accelerate the rate of protodeboronation.[2]

Q3: How can I minimize the homocoupling of this compound?

A3: Homocoupling is often promoted by the presence of oxygen and Pd(II) species.[3] To minimize this byproduct:

  • Thoroughly degas all solvents and reagents: Removing oxygen from the reaction mixture is critical. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[2]

  • Use a Pd(0) precatalyst: Consider using a Pd(0) catalyst source like Pd(PPh₃)₄ directly.[2]

  • Optimize the phosphine ligand: The choice of ligand can influence the rate of homocoupling. Screening different ligands may be necessary.[2]

Q4: My reaction yield is low. What are the likely causes?

A4: Low yields can be attributed to several factors:

  • Protodeboronation and homocoupling: As discussed, these side reactions consume the starting material.[2]

  • Catalyst deactivation: Impurities in the reagents or incomplete degassing can lead to the formation of inactive palladium species (e.g., palladium black).[4]

  • Suboptimal reaction conditions: The choice of catalyst, ligand, base, solvent, and temperature are all crucial for a successful reaction and often require careful optimization for each specific substrate combination.[2]

Q5: Are there more stable alternatives to this compound?

A5: Yes, using more stable derivatives can be advantageous, especially in challenging couplings. Consider using boronate esters (e.g., pinacol ester) or organotrifluoroborates.[5][6] N-methyliminodiacetic acid (MIDA) boronates are also excellent alternatives that exhibit enhanced stability and allow for a slow release of the boronic acid during the reaction.[7]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during Suzuki coupling reactions with this compound.

Issue 1: Low or No Product Formation
Potential Cause Recommended Solution
Poor Reagent Quality Verify the purity of this compound and the coupling partner by NMR or other analytical techniques. Use fresh, high-purity reagents.
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Consider using a pre-formed catalyst complex for better reproducibility. Ensure proper storage of catalysts and ligands under an inert atmosphere.
Suboptimal Base The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. Ensure the base is finely powdered and anhydrous if required by the reaction conditions.[8]
Inappropriate Solvent Ensure solvents are anhydrous and properly degassed. Common solvent systems include dioxane/water, THF/water, or toluene/water.[4] The ratio of organic solvent to water may need optimization.
Incorrect Temperature If no reaction is observed, incrementally increase the reaction temperature. Conversely, if decomposition is suspected, try running the reaction at a lower temperature for a longer duration.
Issue 2: Significant Byproduct Formation
Byproduct Potential Cause Recommended Solution
Protodeboronation Product High temperature, prolonged reaction time, or inappropriate base.Lower the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed. Screen milder bases (e.g., K₂CO₃). Consider using a boronate ester derivative.[2]
Homocoupling Product Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and the reaction setup with an inert gas (argon or nitrogen). Use a Pd(0) catalyst source directly.[2][3]
Multiple Unidentified Byproducts Reaction decomposition at high temperatures or due to impure starting materials.Verify the purity of all reagents. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the aryl halide (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.), and the base (e.g., K₂CO₃, 3.0 eq.).

  • Degassing: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Place the vial in a preheated oil bath and stir at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Ar'-B(OH)2 Base Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Side_Reactions cluster_suzuki Desired Suzuki Coupling cluster_side Common Side Reactions Boronic_Acid 3-Fluoro-4-propoxy- phenylboronic acid Desired_Product Cross-Coupled Product Boronic_Acid->Desired_Product Pd(0), Base Aryl_Halide Aryl Halide Aryl_Halide->Desired_Product Protodeboronation Protodeboronation Homocoupling Homocoupling Boronic_Acid_Side 3-Fluoro-4-propoxy- phenylboronic acid Boronic_Acid_Side->Protodeboronation H₂O, Heat, Base Boronic_Acid_Side->Homocoupling Pd(II), O₂ Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Verify Reagent Quality (Boronic Acid, Halide, Catalyst, Base, Solvent) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Optimize_Conditions Systematically Optimize Conditions (Base, Ligand, Solvent, Temperature) Reagents_OK->Optimize_Conditions Yes Use_Fresh Use Fresh/Purified Reagents Reagents_OK->Use_Fresh No Re_evaluate Re-evaluate Results Optimize_Conditions->Re_evaluate Use_Fresh->Check_Reagents

References

Technical Support Center: Purification of Products from 3-Fluoro-4-propoxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of products from reactions involving 3-Fluoro-4-propoxyphenylboronic acid. The guidance is tailored to address common challenges encountered during experimental work, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a Suzuki-Miyaura coupling reaction using this compound?

A1: The most frequently encountered impurities include:

  • Unreacted starting materials: Residual this compound and the corresponding aryl halide.

  • Homocoupling byproducts: Biphenyl species arising from the coupling of two molecules of the boronic acid (e.g., 3,3'-Difluoro-4,4'-dipropoxybiphenyl) or two molecules of the aryl halide.

  • Protodeboronation product: The compound formed when the boronic acid group is replaced by a hydrogen atom (1-Fluoro-2-propoxybenzene). This is often promoted by the presence of water, strong bases, or elevated temperatures.

  • Palladium catalyst residues: Residual palladium from the catalyst, which can give the product a dark color.

  • Inorganic salts: Salts formed from the base used in the reaction (e.g., carbonates, phosphates).

Q2: What is the recommended first step for purifying the crude product after a Suzuki-Miyaura reaction?

A2: An aqueous workup is the essential first step to remove the bulk of inorganic salts and water-soluble impurities. A typical procedure involves diluting the reaction mixture with an organic solvent like ethyl acetate and washing with water and brine.

Q3: My product, a biaryl derived from this compound, is proving difficult to crystallize. What should I do?

A3: If your product is an oil or resists crystallization, it may be due to the presence of impurities. Purification by flash column chromatography is the most suitable next step to remove these impurities. After chromatography, another attempt at crystallization can be made with the purified product. Common solvent systems for crystallization of biaryl compounds include hexane/ethyl acetate and toluene.

Q4: How can I remove residual palladium catalyst from my final product?

A4: Residual palladium can often be removed by filtering the crude product solution through a pad of Celite®. For more persistent contamination, specialized scavengers, such as functionalized silica gels, can be employed to bind the palladium, which is then removed by filtration.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of products from reactions with this compound.

Issue 1: Co-elution of Product and Unreacted Boronic Acid during Column Chromatography

Symptoms:

  • TLC analysis shows overlapping spots for the product and the boronic acid.

  • NMR of the "purified" product shows signals corresponding to this compound.

Possible Causes & Solutions:

CauseSolution
Inappropriate Solvent System The polarity of the eluent may not be optimal for separating the slightly polar boronic acid from the product.
Action: Modify the solvent system. For normal phase silica gel chromatography, a common solvent system is a gradient of ethyl acetate in hexanes. Start with a low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. For highly polar products, a dichloromethane/methanol system may be more effective.
Boronic Acid Tailing on Silica Gel Boronic acids can interact with the acidic silanol groups on silica gel, leading to tailing and poor separation.
Action 1: Add a small amount of a modifier to the eluent, such as 0.1% acetic acid, to suppress the ionization of the boronic acid.
Action 2: Consider using a different stationary phase, such as neutral alumina, which may have different selectivity.
Excess Boronic Acid in Reaction Using a large excess of the boronic acid can make its removal challenging.
Action: If possible, optimize the reaction to use a smaller excess of the boronic acid (e.g., 1.1-1.2 equivalents).
Issue 2: Presence of Homocoupled Biphenyl Byproduct

Symptoms:

  • Mass spectrometry and NMR analysis confirm the presence of a symmetrical biphenyl derived from the boronic acid.

Possible Causes & Solutions:

CauseSolution
Presence of Oxygen Oxygen can promote the oxidative homocoupling of the boronic acid.
Action: Ensure the reaction is thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst. Maintain a positive pressure of inert gas throughout the reaction.
Catalyst Choice Some palladium(II) precatalysts can promote homocoupling during their in-situ reduction to palladium(0).
Action: Consider using a palladium(0) catalyst source directly, such as Pd(PPh₃)₄.
Purification Challenge The homocoupled product may have a similar polarity to the desired product, making separation by chromatography difficult.
Action: Careful optimization of the chromatography gradient is necessary. A shallow gradient may be required to achieve separation. Alternatively, recrystallization may be effective if the solubilities of the product and byproduct are sufficiently different.

Experimental Protocols

General Aqueous Workup Procedure
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water and then with a saturated aqueous solution of sodium chloride (brine).

  • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

General Flash Column Chromatography Protocol
  • Adsorb the crude product: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and add silica gel. Evaporate the solvent to obtain a dry powder of the crude product adsorbed onto the silica gel ("dry loading").

  • Pack the column: Prepare a chromatography column with silica gel using the initial, low-polarity eluent.

  • Load the sample: Carefully add the dry-loaded sample to the top of the column.

  • Elute the compounds: Begin elution with the low-polarity solvent system (e.g., 5% EtOAc in hexanes) and gradually increase the polarity (e.g., to 10%, 20%, etc., EtOAc in hexanes) based on the separation observed by TLC.

  • Collect and analyze fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Quantitative Data

The following table summarizes representative purification data for biaryl compounds synthesized via Suzuki-Miyaura coupling. Note that optimal conditions will vary depending on the specific substrates and reaction scale.

Product TypePurification MethodEluent System (for Chromatography)Typical Yield (%)Typical Purity (%)
Biphenyl derivativesFlash ChromatographyGradient of Ethyl Acetate in Hexanes (e.g., 0% to 30%)75 - 95>98
Heteroaryl-aryl compoundsFlash ChromatographyGradient of Ethyl Acetate in Hexanes or Dichloromethane/Methanol60 - 90>97
Biphenyls with polar groupsRecrystallizationToluene, Ethanol, or Hexane/Ethyl Acetate mixtures50 - 85 (after chromatography)>99

Visualizations

experimental_workflow start Crude Reaction Mixture workup Aqueous Workup (EtOAc/Water/Brine) start->workup concentrate1 Concentration workup->concentrate1 crude_product Crude Product concentrate1->crude_product chromatography Flash Column Chromatography crude_product->chromatography crystallization Recrystallization crude_product->crystallization If solid pure_product Pure Product chromatography->pure_product crystallization->pure_product end Characterization (NMR, MS, etc.) pure_product->end

Caption: General experimental workflow for the purification of products from this compound reactions.

troubleshooting_guide start Purification Issue Detected impurity_type What is the nature of the impurity? start->impurity_type boronic_acid Unreacted Boronic Acid impurity_type->boronic_acid Polar Spot on TLC homocoupling Homocoupled Byproduct impurity_type->homocoupling Non-polar Byproduct palladium Palladium Residue impurity_type->palladium Dark Color solution_ba Optimize Chromatography Gradient Add Acidic Modifier to Eluent boronic_acid->solution_ba solution_hc Shallow Chromatography Gradient Consider Recrystallization homocoupling->solution_hc solution_pd Filter through Celite® Use Palladium Scavenger palladium->solution_pd

Caption: Troubleshooting decision tree for common purification issues.

Improving the stability of 3-Fluoro-4-propoxyphenylboronic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 3-Fluoro-4-propoxyphenylboronic acid in solution during experimental procedures. The information provided is based on established principles for arylboronic acids and should be adapted as a starting point for optimizing specific applications.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and use of this compound solutions.

Question 1: I am observing a decrease in the concentration of my this compound stock solution over time. What could be the cause and how can I prevent it?

Answer: The decrease in concentration is likely due to degradation of the boronic acid. The two primary degradation pathways for arylboronic acids are protodeboronation (hydrolysis) and oxidation.[1][2]

  • Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source, typically water, and can be catalyzed by acids or bases.[2][3]

  • Oxidation: Arylboronic acids are susceptible to oxidation, especially in the presence of oxygen and certain metal ions, leading to the formation of the corresponding phenol.[1][2]

To prevent degradation, consider the following strategies:

  • Solvent Choice: Use anhydrous, aprotic solvents such as dioxane, THF, or DMF for stock solutions. If aqueous solutions are necessary, use deoxygenated buffers.

  • pH Control: Maintain the pH of aqueous solutions within a neutral to slightly acidic range (pH 4-7) to minimize both acid- and base-catalyzed protodeboronation.

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[4]

  • Temperature: Store stock solutions at low temperatures (-20°C or -80°C) to slow down the rate of degradation.

  • Antioxidants: The use of antioxidants can sometimes mitigate oxidative degradation, although their effectiveness should be experimentally verified as they can sometimes accelerate degradation.[2]

Question 2: My Suzuki-Miyaura coupling reaction using this compound is giving low yields, and I suspect boronic acid instability is the issue. How can I troubleshoot this?

Answer: Low yields in Suzuki-Miyaura coupling reactions are a common problem when using unstable boronic acids.[3][4] Besides general reaction optimization (catalyst, ligand, base, temperature), you can address the instability of the boronic acid with the following approaches:

  • Use Freshly Prepared Solutions: Prepare the boronic acid solution immediately before use.

  • Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. These can often be used directly in the coupling reaction and release the boronic acid in situ.[5][6] Another strategy is to form a diethanolamine adduct, which is often a crystalline, air-stable solid that can be used directly in coupling reactions with protic solvents.[7][8]

  • Optimize Reaction Conditions:

    • Base: Use a milder base (e.g., K₂CO₃, KF) instead of strong bases (e.g., NaOH, K₃PO₄) to reduce base-catalyzed protodeboronation.[4]

    • Solvent: Ensure your solvent is thoroughly degassed to remove oxygen, which can cause both boronic acid degradation and catalyst deactivation.[3][4]

    • Reaction Time: Monitor the reaction closely and minimize the reaction time once the starting material is consumed to reduce the exposure of the boronic acid to harsh conditions.

Question 3: I am seeing an unexpected peak in my HPLC analysis of a sample containing this compound. Could this be a degradation product?

Answer: Yes, it is highly likely that the unexpected peak is a degradation product. The most common degradation products of arylboronic acids are the corresponding arene (from protodeboronation) and phenol (from oxidation). In the case of this compound, these would be 2-fluoro-1-propoxybenzene and 3-fluoro-4-propoxyphenol, respectively.

To confirm the identity of the peak, you can use LC-MS to determine the molecular weight of the unknown compound.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound?

A1: The two primary degradation pathways for arylboronic acids like this compound are:

  • Protodeboronation: The hydrolytic cleavage of the C-B bond, which replaces the boronic acid group with a hydrogen atom. This is often accelerated in aqueous and/or strongly acidic or basic conditions.[2][3]

  • Oxidation: The oxidation of the boronic acid to the corresponding phenol. This can be promoted by oxygen, reactive oxygen species, and certain metal contaminants.[1][2]

Q2: How does the fluorine substituent in this compound affect its stability?

A2: The electron-withdrawing nature of the fluorine atom influences the electronic properties of the phenylboronic acid.[9][10] This generally increases the Lewis acidity of the boron atom.[11] Increased acidity can affect the rate of protodeboronation, and the overall stability will be a balance of electronic and steric effects. The specific impact on the stability of this compound would require experimental investigation.

Q3: What are the ideal storage conditions for solid this compound?

A3: For solid this compound, it is recommended to store it in a tightly sealed container in a cool, dry place, protected from light and moisture. Long-term storage at low temperatures (e.g., in a refrigerator or freezer) is advisable.

Q4: What are the best solvents for dissolving this compound to maximize its stability?

A4: For maximum stability, especially for long-term storage, anhydrous aprotic solvents such as tetrahydrofuran (THF), dioxane, or N,N-dimethylformamide (DMF) are recommended. If an aqueous solution is required for an experiment, it should be prepared fresh using deoxygenated water or buffer and used promptly.

Q5: How can I monitor the stability of my this compound solution?

A5: The stability of the solution can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), preferably coupled with a mass spectrometer (MS) detector.[12][13] This will allow you to quantify the amount of the parent boronic acid and detect the formation of any degradation products over time.

Data Presentation

Table 1: Factors Influencing the Stability of this compound in Solution

FactorEffect on StabilityRecommendations
pH Both acidic and basic conditions can catalyze protodeboronation.[2]Maintain pH in the neutral to slightly acidic range (4-7) for aqueous solutions.
Solvent Protic solvents (especially water) can lead to hydrolysis.[4]Use anhydrous, aprotic solvents (e.g., THF, dioxane, DMF) for stock solutions.
Oxygen Promotes oxidative degradation to the corresponding phenol.[3][4]Degas solvents and work under an inert atmosphere (N₂ or Ar).
Temperature Higher temperatures accelerate degradation rates.Store solutions at low temperatures (-20°C or below).
Light Can potentially promote photo-degradation.Protect solutions from light by using amber vials or storing in the dark.
Metal Ions Certain transition metals can catalyze degradation.Use high-purity solvents and reagents.

Table 2: Analytical Techniques for Monitoring Degradation

TechniqueInformation ProvidedKey Considerations
HPLC/UHPLC-UV Quantifies the concentration of the parent boronic acid and its degradation products over time.[13]A stability-indicating method must be developed to ensure separation of the parent compound from all potential degradants.
LC-MS Provides molecular weight information for the identification of degradation products.Useful for confirming the identity of unknown peaks observed in the chromatogram.
NMR Spectroscopy Can be used to characterize the structure of degradation products.Less sensitive than chromatographic methods for quantitative analysis of low-level impurities.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in Solution by HPLC

  • Solution Preparation:

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the solvent of interest (e.g., acetonitrile, methanol, buffered aqueous solution).

    • If testing the effect of pH, prepare a series of solutions in buffers of varying pH.

    • For oxidative stability, one set of samples can be sparged with air or oxygen, while a control set is sparged with nitrogen or argon.

  • Incubation:

    • Divide each solution into multiple aliquots in sealed vials.

    • Store the vials under the desired conditions (e.g., different temperatures, light exposure).

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.

    • Dilute the sample to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from potential degradation products like 2-fluoro-1-propoxybenzene and 3-fluoro-4-propoxyphenol.

  • Data Analysis:

    • Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time 0).

    • Plot the percentage of the remaining compound against time to determine the degradation kinetics.

Protocol 2: Preparation of a Diethanolamine Adduct for Enhanced Stability

This protocol describes a general method for forming a more stable diethanolamine adduct of an arylboronic acid.[8]

  • Dissolution: In a vial equipped with a stir bar, dissolve the this compound (1.0 equivalent) in a minimal amount of a suitable solvent like dichloromethane.

  • Addition of Diethanolamine: While stirring, add diethanolamine (1.0 equivalent) dropwise via a pipette.

  • Precipitation: A precipitate should form. The initial solid may dissolve completely before the adduct precipitates.

  • Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry it under vacuum. This diethanolamine adduct can now be stored and used directly in Suzuki coupling reactions, typically in protic solvents.

Visualizations

DegradationPathways BA This compound Arene 2-Fluoro-1-propoxybenzene BA->Arene Protodeboronation (H₂O, H⁺/OH⁻) Phenol 3-Fluoro-4-propoxyphenol BA->Phenol Oxidation (O₂, ROS)

Caption: Primary degradation pathways of this compound.

ExperimentalWorkflow cluster_prep 1. Sample Preparation cluster_storage 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Prep Prepare Solutions (Varying Solvents, pH) Store Store under Controlled Conditions (Temperature, Light, Atmosphere) Prep->Store Analyze HPLC/LC-MS Analysis at Time Points Store->Analyze Data Determine Degradation Rate & Identify Products Analyze->Data

Caption: Workflow for assessing the stability of this compound.

TroubleshootingLogic Start Low Yield in Suzuki Coupling CheckDeg Suspect Boronic Acid Degradation? Start->CheckDeg Optimize Optimize General Reaction Conditions (Catalyst, Base, etc.) CheckDeg->Optimize No Protect Use a Protected Form (e.g., MIDA ester, Diethanolamine adduct) CheckDeg->Protect Yes Optimize->Start Still low yield Fresh Use Freshly Prepared Boronic Acid Solution Protect->Fresh Degas Ensure Thorough Solvent Degassing Protect->Degas MildBase Switch to a Milder Base (e.g., K₂CO₃, KF) Protect->MildBase End Improved Yield Protect->End Fresh->End Degas->End MildBase->End

Caption: Decision-making workflow for troubleshooting low yields in Suzuki coupling.

References

Troubleshooting guide for 3-Fluoro-4-propoxyphenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Fluoro-4-propoxyphenylboronic acid

This guide provides troubleshooting advice and frequently asked questions for researchers using this compound in chemical reactions, with a primary focus on the Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is failing or giving a very low yield. What are the first things I should check?

A1: When a Suzuki coupling reaction results in a low or non-existent yield, a systematic check of the reaction components and conditions is crucial. The primary areas to investigate are:

  • Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure that your palladium source and ligand are active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1][2]

  • Oxygen Contamination: The presence of oxygen can be detrimental, leading to the unwanted homocoupling of the boronic acid and decomposition of the catalyst.[1] It is critical to ensure that your solvents are properly degassed and that the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[1]

  • Reagent Purity and Stability: Verify the purity of your aryl halide and the boronic acid. Boronic acids can degrade over time, particularly through protodeboronation.[1] this compound should be stored under an inert gas at 2-8°C.[3]

  • Base and Solvent Choice: The selection of the base and solvent system is critical and often interdependent. The base must be strong enough to promote transmetalation but not so strong as to cause the degradation of your starting materials or product.[1]

Q2: I am observing significant protodeboronation of my this compound. How can I minimize this side reaction?

A2: Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a common side reaction, especially with electron-deficient boronic acids.[1][2] To mitigate this:

  • Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching to weaker bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous (water-free) conditions can significantly reduce its occurrence.[1][4]

  • Use Boronic Esters: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, which are less susceptible to protodeboronation.[2]

  • Potassium Organotrifluoroborates: As an alternative, potassium organotrifluoroborates are often more stable than the corresponding boronic acids and can be used effectively in Suzuki couplings, sometimes providing superior yields.[5]

Q3: How do I choose the optimal palladium catalyst and ligand for my reaction?

A3: The choice of catalyst and ligand is highly dependent on the specific substrates being coupled. For challenging couplings, such as those involving electron-deficient partners, screening different catalyst systems is often necessary.[2]

  • Palladium Source: Common precatalysts include Pd(PPh₃)₄, Pd₂(dba)₃, and various palladacycles like the Buchwald precatalysts (e.g., XPhos Pd G3).[1][6] The latter are often more robust and efficient.[2]

  • Ligands: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. Electron-rich, bulky phosphine ligands like Buchwald's SPhos and XPhos are often effective for difficult couplings.[2][6] Screening different ligands is a common optimization strategy.[2]

Troubleshooting Guide

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Action Rationale
Inactive Catalyst Use a fresh bottle of palladium precatalyst and ligand. Consider using a more robust, air-stable precatalyst (e.g., Buchwald G3 or G4 precatalysts).[1][2]Palladium catalysts, especially Pd(0) species, can degrade upon exposure to air. Precatalysts are designed for better stability.[1]
Oxygen in Reaction Ensure all solvents are thoroughly degassed (e.g., by sparging with argon or using freeze-pump-thaw cycles). Maintain a positive pressure of inert gas (Ar or N₂) throughout the reaction.[1][7]Oxygen can oxidize the active Pd(0) catalyst and cause homocoupling of the boronic acid.[1]
Degraded Boronic Acid Use fresh this compound. If degradation is suspected, consider converting it to a more stable boronate ester (e.g., pinacol ester).[2]Boronic acids can slowly decompose on the shelf, especially if exposed to moisture.[1]
Inappropriate Base Screen a panel of bases. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. Ensure the base is finely powdered and anhydrous for non-aqueous reactions.[1][2]The base's strength and solubility are critical for the transmetalation step. An inappropriate base can halt the catalytic cycle.[1]
Suboptimal Solvent Try different solvent systems. Common options include dioxane/water, THF/water, or toluene.[6][7] For anhydrous conditions, use dry solvents.[1]The solvent affects the solubility of reagents and the kinetics of the reaction.
Low Reaction Temperature Incrementally increase the reaction temperature. Monitor the reaction by TLC or LC-MS to check for product formation versus decomposition.[2]Some Suzuki couplings require higher temperatures to overcome the activation energy for oxidative addition or other steps.[8]
Issue 2: Formation of Byproducts
Byproduct Potential Cause Troubleshooting Action
Homocoupling (Biaryl of Boronic Acid) Presence of oxygen.Improve degassing of solvents and ensure a robust inert atmosphere.[1]
Protodeboronation (Ar-H) Excess water and/or strong base.Use anhydrous conditions or a milder base (e.g., KF).[1] Shorten reaction time if possible.
Palladium Black Catalyst decomposition.Use a more stable ligand or precatalyst. Ensure the reaction is not overheated and is free of oxygen.[9]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the reaction. Optimization of the catalyst, ligand, base, and solvent may be required.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv.).[1]

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.[1]

  • Catalyst/Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and any additional ligand if required.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[1]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[8]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[1]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Optimization Parameters

If the general protocol gives a low yield, a systematic screening of reaction parameters is recommended. The following table provides variables to screen.

Parameter Condition 1 (Starting Point) Condition 2 Condition 3 Condition 4
Palladium Precatalyst Pd(PPh₃)₄Pd₂(dba)₃ / SPhosXPhos Pd G3[2]PEPPSI-iPr[10]
Base K₂CO₃[7]K₃PO₄[2]Cs₂CO₃[2]KF[1]
Solvent System Dioxane / H₂O[7]THF / H₂O[6]Toluene / H₂OAnhydrous THF[11]
Temperature 80 °C100 °C110 °C[8]Reflux

Visualizations

Experimental Workflow

G reagents 1. Add Solids: Aryl Halide, Boronic Acid, Base inert 2. Purge with Inert Gas (Argon or Nitrogen) reagents->inert catalyst 3. Add Catalyst/Ligand inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent react 5. Heat and Stir solvent->react monitor 6. Monitor Progress (TLC, LC-MS) react->monitor workup 7. Quench and Workup monitor->workup purify 8. Purify Product (Chromatography) workup->purify

Caption: A standard experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting Logic for Low Yield

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiib R¹-Pd(II)L₂-X pd0->pdiib oxidative_add Oxidative Addition oxidative_add->pdiib pdiic R¹-Pd(II)L₂-R² pdiib->pdiic transmetalation Transmetalation transmetalation->pdiic pdiic->pd0 reductive_elim Reductive Elimination product R¹-R² (Coupled Product) reductive_elim->product arx R¹-X (Aryl Halide) arx->pd0 arbr2 R²-B(OH)₂ (Boronic Acid) base Base (e.g., K₂CO₃) bx X-B(OH)₂ + Base-H⁺

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Optimization of catalyst loading for 3-Fluoro-4-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 3-Fluoro-4-propoxyphenylboronic acid. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their reactions, particularly concerning catalyst loading.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the Suzuki-Miyaura cross-coupling reaction with this compound.

Q1: My Suzuki-Miyaura reaction with this compound has a very low yield. What are the most common initial checks?

A1: Low yields in Suzuki couplings can often be traced back to a few key areas. A systematic check of your reagents and reaction setup is the first step.[1][2]

  • Catalyst and Ligand Integrity: The active catalytic species is Pd(0).[2] If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be efficiently reduced in situ.[2][3] Ensure your catalyst and any phosphine ligands are fresh and have been stored correctly under an inert atmosphere, as they can degrade or oxidize over time.[1] To verify catalyst activity, run a control reaction with a known, reliable substrate combination, such as bromobenzene and phenylboronic acid.[2]

  • Reagent Quality and Stability: Boronic acids can be unstable and undergo protodeboronation or form unreactive cyclic anhydrides (boroxines).[2] Check the purity of your this compound via NMR. To enhance stability, consider converting it to a more robust boronic ester, such as a pinacol (BPin) or MIDA ester.[1][2]

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[1] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen before adding the catalyst.[4]

Q2: I suspect protodeboronation is the main issue. How can I minimize this side reaction?

A2: Protodeboronation, the cleavage of the C-B bond, is a common pathway for yield loss, particularly with electron-rich boronic acids.[5] Several strategies can mitigate this:

  • Use More Stable Boron Reagents: Converting the boronic acid to a pinacol ester or an aryltrifluoroborate salt can protect it from premature decomposition.[1][6] These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[1]

  • Anhydrous Conditions: While some protocols use aqueous bases, water is a proton source for this side reaction.[1] Employing anhydrous solvents and bases can be beneficial. If an aqueous base is necessary, minimizing the amount of water is advisable.[2]

  • Choice of Base: Using milder bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be advantageous over stronger hydroxides.[1]

  • Reaction Conditions: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[1]

Q3: I'm observing significant homocoupling byproduct (a biaryl of this compound). How can I prevent this?

A3: Homocoupling is often promoted by the presence of oxygen or Pd(II) species.[6][7] This side reaction occurs when two boronic acid molecules couple with each other.[7]

  • Rigorous Degassing: Thoroughly degas your solvent and the reaction mixture before and after adding reagents (via sparging with inert gas or freeze-pump-thaw cycles) to eliminate dissolved oxygen.[2][6]

  • Catalyst Choice: Using a Pd(0) source directly (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) can help, as it bypasses the need for in situ reduction of a Pd(II) precatalyst, which can sometimes be inefficient and promote homocoupling.[2][6]

  • Reaction Stoichiometry: In some cases, using a slight excess of the aryl halide partner can help consume the boronic acid in the desired cross-coupling pathway.[4]

Q4: How do I systematically optimize the palladium catalyst loading for my reaction?

A4: The goal is to find the lowest catalyst loading that provides a high yield in a reasonable timeframe, which is crucial for process efficiency and minimizing palladium contamination in the product.[8]

  • Establish a Baseline: Start with a standard catalyst loading, typically between 1-2 mol% of palladium.

  • Systematic Reduction: If the baseline reaction is successful, perform a series of reactions systematically lowering the catalyst loading (e.g., to 1.0 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%, etc.) while keeping all other parameters constant.

  • Identify the Minimum: Determine the lowest concentration at which the yield and reaction time remain acceptable. Some systems can achieve high turnover numbers (TON) with loadings as low as 0.04 mol% or even lower.[9][10]

  • Confirmation: Repeat the reaction at the identified minimum effective loading to ensure the result is reproducible.

Data Presentation: Catalyst Loading Optimization

The following table provides a representative example of data from a catalyst loading optimization experiment for a Suzuki-Miyaura reaction.

Table 1: Optimization of Pd(OAc)₂/SPhos Catalyst Loading

EntryPd(OAc)₂ (mol%)SPhos (mol%)Temperature (°C)Time (h)Yield (%)
12.04.0100495
21.02.0100494
30.51.0100692
40.10.21001285
50.050.11002470
Reaction Conditions: this compound (1.2 equiv.), Aryl Bromide (1.0 equiv.), K₃PO₄ (2.0 equiv.), Toluene/H₂O (10:1), under Argon.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an aryl halide.

Reagents & Equipment:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd(OAc)₂, XPhos Pd G3)

  • Ligand (if not using a pre-catalyst, e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, THF/H₂O)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or oil bath

Procedure:

  • Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of oxygen.[4]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., 1-2 mol%) and ligand (if required). Then, add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizations

// Node Definitions Start [label="Low Yield or\nConversion Observed", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; CheckReagents [label="1. Verify Reagent Quality\n& Stoichiometry", fillcolor="#FBBC05", fontcolor="#202124"]; CheckConditions [label="2. Review Reaction Setup\n& Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; CheckSideProducts [label="3. Analyze for\nSide Products", fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions - Reagents Sol_Boronic [label="Boronic Acid Unstable?\n- Use Pinacol/MIDA ester\n- Check purity by NMR", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; Sol_Catalyst [label="Catalyst Inactive?\n- Use fresh catalyst/ligand\n- Run positive control", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; Sol_Base [label="Base Incorrect/Impure?\n- Use anhydrous base\n- Screen other bases (K₃PO₄, Cs₂CO₃)", fillcolor="#F1F3F4", fontcolor="#202124", shape=note];

// Solutions - Conditions Sol_Inert [label="Oxygen Contamination?\n- Ensure rigorous degassing\n- Check inert gas flow", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; Sol_Temp [label="Temperature Too Low?\n- Increase temperature\n(monitor for degradation)", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; Sol_Solvent [label="Solvent Issue?\n- Use anhydrous, degassed solvent\n- Screen alternative solvents", fillcolor="#F1F3F4", fontcolor="#202124", shape=note];

// Solutions - Side Products Sol_Proto [label="Protodeboronation?\n- Use milder base\n- Use anhydrous conditions", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; Sol_Homo [label="Homocoupling?\n- Rigorously degas\n- Use Pd(0) source", fillcolor="#F1F3F4", fontcolor="#202124", shape=note];

// Edges Start -> CheckReagents [color="#5F6368"]; Start -> CheckConditions [color="#5F6368"]; Start -> CheckSideProducts [color="#5F6368"];

CheckReagents -> Sol_Boronic [label="Cause", color="#5F6368"]; CheckReagents -> Sol_Catalyst [label="Cause", color="#5F6368"]; CheckReagents -> Sol_Base [label="Cause", color="#5F6368"];

CheckConditions -> Sol_Inert [label="Cause", color="#5F6368"]; CheckConditions -> Sol_Temp [label="Cause", color="#5F6368"]; CheckConditions -> Sol_Solvent [label="Cause", color="#5F6368"];

CheckSideProducts -> Sol_Proto [label="Observe", color="#5F6368"]; CheckSideProducts -> Sol_Homo [label="Observe", color="#5F6368"]; } caption: A workflow for troubleshooting low yields in Suzuki-Miyaura reactions.

// Nodes for the cycle Pd0 [label="LₙPd(0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_RX [label="Lₙ(R¹)Pd(II)-X", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_R1R2 [label="Lₙ(R¹)Pd(II)-R²", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Nodes for reagents and products RX [label="R¹-X\n(Aryl Halide)", shape=plaintext, fontcolor="#202124"]; Boronate [label="R²-B(OR)₂\n(Boronic Acid/Ester)\n+ Base", shape=plaintext, fontcolor="#202124"]; Product [label="R¹-R²\n(Coupled Product)", shape=plaintext, fontcolor="#202124"]; BaseX [label="X⁻ + M⁺", shape=plaintext, fontcolor="#202124"];

// Edges to show the flow Pd0 -> OxAdd [dir=back]; OxAdd -> PdII_RX; RX -> OxAdd; PdII_RX -> Transmetal; Boronate -> Transmetal; Transmetal -> PdII_R1R2; Transmetal -> BaseX [style=dashed]; PdII_R1R2 -> RedElim; RedElim -> Pd0; RedElim -> Product; } caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Optimization_Workflow Start Start: Baseline Reaction (1-2 mol% Pd) Screen Systematically Reduce Loading (1.0%, 0.5%, 0.1%...) Start->Screen Analyze Analyze Yield vs. Time vs. Loading Screen->Analyze Identify Identify Minimum Effective Loading (e.g., <0.5 mol%) Analyze->Identify Confirm End: Confirm & Validate Reproducibility Identify->Confirm

References

Technical Support Center: Suzuki-Miyaura Couplings of 3-Fluoro-4-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-Fluoro-4-propoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The unique electronic and steric profile of this reagent can present specific challenges, which are addressed below.

Frequently Asked Questions (FAQs)

Q1: I am observing low to no yield in my coupling reaction with this compound. What are the primary factors to investigate?

A1: Low yields in Suzuki couplings, especially with substituted arylboronic acids, can often be attributed to several key factors. The primary aspects to troubleshoot are the catalyst system, reaction conditions, and potential side reactions. The steric hindrance, although modest from the meta-fluoro group, combined with the electron-donating propoxy group, can influence the reaction kinetics.

Start by assessing the following:

  • Catalyst and Ligand Activity: Ensure your palladium catalyst and phosphine ligand are not deactivated. For sterically demanding couplings, standard catalysts like Pd(PPh₃)₄ may be insufficient.[1] Consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which can promote the crucial oxidative addition and reductive elimination steps.[1][2]

  • Oxygen Contamination: The Suzuki-Miyaura coupling is sensitive to oxygen, which can lead to catalyst decomposition and unwanted side reactions like the homocoupling of the boronic acid.[2] Ensure your solvents are properly degassed and the reaction is maintained under a robust inert atmosphere (Argon or Nitrogen).[2]

  • Base Selection: The choice and quality of the base are critical. The base activates the boronic acid for the transmetalation step.[1] For substrates prone to side reactions, a moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often a good starting point.[1]

Q2: I suspect protodeboronation is a significant side reaction. How can I identify and mitigate this issue?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-rich boronic acids.[2] The electron-donating para-propoxy group in this compound can make it more susceptible to this pathway.

  • Identification: This side reaction can be identified by detecting the presence of 1-fluoro-2-propoxybenzene as a byproduct in your reaction mixture via GC-MS or LC-MS analysis.

  • Mitigation Strategies:

    • Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation.[2] Switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be beneficial.[2]

    • Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions can suppress protodeboronation.

    • Boronic Esters: Conversion of the boronic acid to a boronate ester, such as a pinacol ester, can increase stability and reduce the rate of protodeboronation.[3][4]

Q3: How does the steric hindrance from the meta-fluoro substituent impact the reaction, and how can I overcome it?

A3: While a single ortho substituent presents a more significant steric challenge, the meta-fluoro group in this compound can still influence the reaction rate by affecting the orientation of the phenyl ring during the transmetalation step.

To overcome potential steric hindrance:

  • Employ Bulky Ligands: As mentioned in A1, bulky, electron-rich ligands are essential for coupling sterically hindered substrates.[1][2] Ligands like XPhos, SPhos, and RuPhos are designed to create a more open coordination sphere around the palladium center, facilitating the coupling of substituted partners.[1][2]

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. Monitor for potential decomposition of starting materials or products at elevated temperatures.

  • Appropriate Solvent Choice: Solvents like dioxane, toluene, or DMF are commonly used. The choice of solvent can influence catalyst solubility and reactivity.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst/ligandUse a fresh batch of catalyst and ligand. Consider more robust Buchwald-type ligands (XPhos, SPhos).[1][2]
Presence of oxygenDegas solvents thoroughly and maintain a strict inert atmosphere (Ar or N₂).[2]
Inappropriate baseScreen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][6]
Significant Protodeboronation Base-catalyzed decompositionUse a milder base (e.g., K₂CO₃, KF) or anhydrous conditions.[2]
Electron-rich nature of the boronic acidConvert the boronic acid to a more stable boronate ester (e.g., pinacol ester).[3][4]
Homocoupling of Boronic Acid Oxygen contaminationImprove degassing procedures and ensure a robust inert atmosphere.[2]
Incomplete Consumption of Starting Material Steric hindranceIncrease reaction temperature. Switch to a catalyst system with bulkier ligands.[1][2]
Insufficient catalyst loadingIncrease catalyst loading to 1-3 mol%.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling with this compound

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%)[2]

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)[2]

  • Degassed solvent (e.g., Dioxane/H₂O 10:1, 0.1-0.5 M)[2]

Procedure:

  • Vessel Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, combine the aryl halide, this compound, and finely powdered base.[2]

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.[2]

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst. Then, add the degassed solvent via syringe.[2]

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[2]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography.[2]

Visual Guides

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdi_complex R1-Pd(II)L2-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_r1_r2 R1-Pd(II)L2-R2 transmetalation->pdi_r1_r2 base Base (e.g., K3PO4) activated_boronate [R2-B(OH)3]- base->activated_boronate Activates boronic_acid R2-B(OH)2 (3-Fluoro-4-propoxy -phenylboronic acid) boronic_acid->activated_boronate activated_boronate->transmetalation Transfers R2 reductive_elimination Reductive Elimination pdi_r1_r2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R1-R2 (Coupled Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield check_atmosphere Verify Inert Atmosphere (Degassed Solvents, Ar/N2 Purge) start->check_atmosphere check_catalyst Screen Catalyst & Ligand (e.g., XPhos, SPhos) check_atmosphere->check_catalyst check_base Screen Bases (K3PO4, Cs2CO3, K2CO3) check_catalyst->check_base check_temp Optimize Temperature check_base->check_temp side_reactions Analyze for Side Reactions (Protodeboronation, Homocoupling) check_temp->side_reactions mitigate_proto Mitigate Protodeboronation (Milder Base, Anhydrous Conditions) side_reactions->mitigate_proto Protodeboronation Detected mitigate_homo Mitigate Homocoupling (Improve Degassing) side_reactions->mitigate_homo Homocoupling Detected success Successful Coupling side_reactions->success No Major Side Reactions mitigate_proto->success mitigate_homo->success

Caption: A troubleshooting workflow for optimizing Suzuki-Miyaura couplings.

References

Technical Support Center: 3-Fluoro-4-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-4-propoxyphenylboronic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis, purification, and use in subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: The most common impurities in this compound are typically related to its synthesis and inherent chemical properties. These include:

  • Boroxine (Anhydride): Boronic acids can reversibly dehydrate to form a cyclic trimer anhydride called a boroxine. This is often the most prevalent impurity and can affect the material's solubility and reactivity.

  • Protodeboronated Impurity (1-Fluoro-2-propoxybenzene): This impurity arises from the cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom. This can occur during synthesis, workup, or even on storage, particularly under acidic or basic conditions.

  • Unreacted Starting Materials: Depending on the synthetic route, residual starting materials such as 1-bromo-3-fluoro-4-propoxybenzene may be present.

  • Homocoupling Byproducts: In the context of Suzuki-Miyaura coupling reactions, homocoupling of the boronic acid can occur, leading to the formation of a biphenyl dimer.

Q2: My NMR spectrum of this compound looks complex and doesn't match the expected simple aromatic signals. What could be the reason?

A2: A complex NMR spectrum is often due to the presence of the boroxine trimer in equilibrium with the monomeric boronic acid. This results in multiple sets of aromatic peaks, making the spectrum appear convoluted. To simplify the spectrum and observe the monomeric species, you can try the following:

  • Use a coordinating deuterated solvent: Solvents like methanol-d4 or DMSO-d6 can help break up the boroxine trimer by forming adducts with the boronic acid.

  • Add a small amount of D₂O: The presence of water can shift the equilibrium from the boroxine back to the boronic acid.

  • Heat the sample: In some cases, gentle heating of the NMR tube can help simplify the spectrum, although this may also promote other reactions.

Q3: I am observing a significant amount of the protodeboronated impurity in my product. How can I minimize its formation?

A3: Protodeboronation is a common side reaction for many arylboronic acids. To minimize its formation:

  • Control pH during workup: Avoid strongly acidic or basic conditions during the aqueous workup. A mildly acidic pH is often optimal for minimizing protodeboronation.

  • Use anhydrous conditions: During the synthesis, especially if using organolithium or Grignard reagents, ensure all solvents and reagents are strictly anhydrous to prevent premature quenching and side reactions.

  • Lower reaction temperatures: High temperatures can promote protodeboronation. If possible, run reactions at lower temperatures.

  • Careful choice of base in subsequent reactions: When using the boronic acid in reactions like Suzuki coupling, the choice of base is critical. Weaker bases such as carbonates or phosphates are often preferred over stronger bases like hydroxides.

Q4: What are the recommended storage conditions for this compound to ensure its stability?

A4: To ensure the long-term stability of this compound, it should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen). Exposure to moisture and air can lead to the formation of boroxines and potentially other degradation products. It is advisable to store the compound in a tightly sealed container.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of this compound
Potential Cause Troubleshooting Steps
Incomplete Lithiation Ensure the starting aryl halide is pure and dry. Use freshly titrated n-butyllithium. Maintain a very low reaction temperature (e.g., -78 °C) during the addition of n-butyllithium to prevent side reactions.
Inefficient Borylation Add the borate ester (e.g., triisopropyl borate) slowly at low temperature to the lithiated intermediate. Allow the reaction to warm gradually to ensure complete reaction.
Product Loss During Workup Phenylboronic acids can have some solubility in both organic and aqueous phases. Minimize the volume of water used for washing. Back-extract the aqueous layers with the organic solvent.
Protodeboronation During the acidic quench and workup, use a mild acid (e.g., saturated ammonium chloride solution or dilute HCl) and avoid prolonged exposure to strong acidic conditions.
Issue 2: Difficulty in Purifying this compound
Problem Suggested Purification Method
Presence of Boroxine The boroxine can often be converted back to the boronic acid by stirring the crude material with a suitable solvent containing a small amount of water before proceeding with purification.
General Impurities Recrystallization: This is often the most effective method. A common solvent system is a mixture of an organic solvent (e.g., ethyl acetate, diethyl ether, or toluene) and a non-polar solvent (e.g., hexanes or heptane). The ideal solvent system should dissolve the compound when hot but lead to precipitation upon cooling.
Acidic/Basic Impurities Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash with a mild aqueous base (e.g., sodium bicarbonate solution) to convert the boronic acid to its water-soluble boronate salt, which will move to the aqueous layer. The organic layer containing non-acidic impurities can be discarded. Acidify the aqueous layer with a mild acid (e.g., dilute HCl) to precipitate the pure boronic acid, which can then be collected by filtration.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general procedure based on the lithiation of an aryl halide followed by borylation.

Materials:

  • 1-Bromo-3-fluoro-4-propoxybenzene

  • n-Butyllithium (in hexanes)

  • Triisopropyl borate

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Hexanes

  • Saturated brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 1-bromo-3-fluoro-4-propoxybenzene (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Slowly add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is ~2-3.

  • Stir the mixture vigorously for 1 hour.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from an ethyl acetate/hexanes mixture).

Protocol 2: HPLC Analysis for Purity Assessment

This is a general reversed-phase HPLC method suitable for analyzing the purity of this compound.

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a suitable percentage of B (e.g., 20%), ramp up to a higher percentage (e.g., 95%) over 15-20 minutes, hold for a few minutes, and then return to the initial conditions.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL
Sample Preparation Dissolve a small amount of the boronic acid in the initial mobile phase composition or a mixture of acetonitrile and water.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Start Lithiation Lithiation Start->Lithiation 1-Bromo-3-fluoro-4-propoxybenzene n-BuLi, THF, -78°C Borylation Borylation Lithiation->Borylation Triisopropyl borate Quench_Workup Aqueous Quench & Workup Borylation->Quench_Workup 1M HCl Crude_Product Crude_Product Quench_Workup->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization e.g., Ethyl acetate/Hexanes Pure_Product Pure_Product Recrystallization->Pure_Product HPLC HPLC Pure_Product->HPLC NMR NMR Pure_Product->NMR

Caption: A typical experimental workflow for the synthesis, purification, and analysis of this compound.

impurity_formation Boronic_Acid This compound (Monomer) Boroxine Boroxine (Trimer Anhydride) Boronic_Acid->Boroxine - H₂O + H₂O Protodeboronated 1-Fluoro-2-propoxybenzene Boronic_Acid->Protodeboronated Protodeboronation (e.g., H⁺/H₂O)

Caption: The main impurity formation pathways for this compound.

Technical Support Center: High-Throughput Screening of 3-Fluoro-4-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Fluoro-4-propoxyphenylboronic acid in high-throughput screening (HTS), particularly for Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges when using this compound in high-throughput screening for Suzuki-Miyaura coupling?

A1: While a versatile reagent, this compound can present several challenges in an HTS setting:

  • Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 1-fluoro-2-propoxybenzene as a byproduct. This is often exacerbated by strong bases and the presence of water.

  • Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl, consuming the starting material and complicating purification. This can be promoted by the presence of oxygen.

  • Catalyst Inhibition/Deactivation: The substrate or impurities could potentially interact with the palladium catalyst, reducing its activity and leading to low conversion rates.

  • Inconsistent Results: Well-to-well variations in HTS plates can arise from imprecise liquid handling, temperature gradients, or solvent evaporation, leading to unreliable data.

Q2: How can I minimize protodeboronation of this compound?

A2: To minimize protodeboronation, consider the following strategies:

  • Use Milder Bases: Strong bases can accelerate this side reaction. Screen weaker inorganic bases like K₂CO₃ or organic bases.

  • Anhydrous Conditions: Since water is a proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.

  • Stable Boronic Esters: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester, which is less prone to protodeboronation.

Q3: What are the recommended starting conditions for a high-throughput screen with this boronic acid?

A3: For a successful HTS campaign, it is advisable to start with a diverse set of conditions. A good starting point would be to screen various palladium catalysts, ligands, bases, and solvents. For example, you could test a combination of Pd(OAc)₂ and Pd₂(dba)₃ as catalysts, with ligands such as SPhos or XPhos, and bases like K₂CO₃ and K₃PO₄ in solvents such as dioxane or THF with a small amount of water.

Q4: How can I ensure the quality of my this compound before starting a screening campaign?

A4: Reagent quality is critical for reproducible HTS results. Ensure the boronic acid is fresh and has been stored correctly under inert conditions. It is also advisable to check for the presence of the corresponding boroxine (a cyclic anhydride), which can form upon storage and may affect reactivity.

Troubleshooting Guides

Issue 1: Low to No Product Formation
  • Potential Cause 1: Inactive Catalyst: The palladium catalyst may be old, oxidized, or poisoned.

    • Solution: Use a fresh batch of a pre-catalyst. Buchwald-type pre-catalysts are often robust and effective for challenging substrates.

  • Potential Cause 2: Inefficient Transmetalation: The transfer of the aryl group from boron to palladium is a crucial and sometimes slow step.

    • Solution: The choice of base is critical. Screen a variety of bases, including K₃PO₄, Cs₂CO₃, and K₂CO₃. Ensure the base is finely powdered for solid-phase dispensing to maximize surface area.

  • Potential Cause 3: Suboptimal Ligand: The ligand may not be suitable for this specific substrate combination.

    • Solution: Screen a panel of phosphine ligands. Electron-rich and sterically hindered ligands, such as those from the Buchwald family (e.g., XPhos, SPhos), are often effective.

  • Potential Cause 4: Low Reaction Temperature: The reaction may require more energy to proceed at a reasonable rate.

    • Solution: Screen a range of temperatures, for instance, from 80°C to 120°C.

Issue 2: Significant Protodeboronation Byproduct Observed
  • Potential Cause 1: Base is too Strong or Concentration is too High: Strong bases in the presence of a proton source (like water) can readily cleave the C-B bond.

    • Solution: Switch to a milder base such as K₂CO₃ or KF. Also, ensure you are not using a large excess of the base.

  • Potential Cause 2: Presence of Water: Water acts as the proton source for protodeboronation.

    • Solution: Use anhydrous solvents and ensure all reagents are dry. If aqueous conditions are necessary, minimize the water content.

  • Potential Cause 3: Oxygen in the Reaction Mixture: Oxygen can promote this side reaction.

    • Solution: Thoroughly degas all solvents and run the reaction under a strict inert atmosphere (Nitrogen or Argon).

Issue 3: Inconsistent Results Across the HTS Plate
  • Potential Cause 1: Inaccurate Reagent Dispensing: Automated liquid handlers may be improperly calibrated.

    • Solution: Regularly calibrate and validate the performance of your liquid handling systems.

  • Potential Cause 2: Temperature Gradients: Uneven heating of the reaction block can lead to different reaction rates in different wells.

    • Solution: Ensure your heating block provides uniform temperature distribution across the entire plate.

  • Potential Cause 3: Solvent Evaporation: Poor sealing of the reaction plate can lead to changes in concentration over the course of the reaction.

    • Solution: Use high-quality plate seals and ensure they are applied correctly to prevent evaporation.

Data Presentation

Table 1: Hypothetical HTS Data for Catalyst and Base Screening

Well IDPd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
A1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O10085
A2Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O10065
A3Pd₂(dba)₃ (1)XPhos (4)K₃PO₄ (2)Dioxane/H₂O10092
A4Pd₂(dba)₃ (1)XPhos (4)K₂CO₃ (2)Dioxane/H₂O10078
B1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)THF/H₂O8075
B2Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)THF/H₂O8055
B3Pd₂(dba)₃ (1)XPhos (4)K₃PO₄ (2)THF/H₂O8082
B4Pd₂(dba)₃ (1)XPhos (4)K₂CO₃ (2)THF/H₂O8068

Experimental Protocols

Protocol 1: High-Throughput Screening in 96-Well Plates

This protocol outlines a general procedure for a 96-well plate-based high-throughput screening of reaction conditions for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligands (e.g., XPhos, SPhos)

  • Bases (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous solvents (e.g., dioxane, THF)

  • 96-well reaction block

  • Automated liquid handler

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation of Stock Solutions (in a glovebox):

    • Prepare a 0.2 M solution of this compound in the chosen anhydrous solvent.

    • Prepare a 0.2 M solution of the aryl halide in the same solvent.

    • Prepare 0.01 M solutions of the palladium catalysts and 0.02 M solutions of the phosphine ligands.

    • Prepare 1.0 M solutions of the bases in water or as suspensions in the organic solvent.

  • Reaction Plate Preparation:

    • Using an automated liquid handler, dispense the stock solutions into the 96-well reaction block according to a predefined experimental design. A typical reaction volume is 200-500 µL.

  • Reaction Execution:

    • Seal the reaction plate to prevent solvent evaporation and ensure an inert atmosphere.

    • Place the reaction block on a pre-heated shaker and run the reactions at the desired temperature for a set time (e.g., 12-24 hours).

  • Work-up and Analysis:

    • After the reaction is complete, cool the reaction block to room temperature.

    • Add an internal standard solution.

    • Dilute the samples and analyze by UPLC-MS to determine the product yield in each well.

Visualizations

HTS_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis stock_solutions Prepare Stock Solutions (Boronic Acid, Aryl Halide, Catalyst, Ligand, Base) plate_setup Design Experiment Layout dispensing Automated Dispensing into 96-well Plate plate_setup->dispensing reaction Seal Plate & Incubate (Controlled Temperature) dispensing->reaction workup Quench & Dilute reaction->workup analysis UPLC-MS Analysis workup->analysis data_processing Data Processing & Hit ID analysis->data_processing

Caption: High-throughput screening workflow for Suzuki-Miyaura coupling.

Troubleshooting_Workflow cluster_reagents Reagent Troubleshooting cluster_optimization Condition Optimization start Low or No Yield check_reagents Verify Reagent Quality (Catalyst, Boronic Acid, Solvents) start->check_reagents optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions If reagents OK catalyst_issue Catalyst Inactive? check_reagents->catalyst_issue If reagents suspect screen_catalyst Screen Catalysts/Ligands optimize_conditions->screen_catalyst boronic_acid_issue Boronic Acid Degraded? solvent_issue Solvents/Base Impure? screen_base Screen Bases screen_temp Screen Temperature/Time

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Validation & Comparative

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Phenylboronic Acids in Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and biological properties. Phenylboronic acids, a versatile class of compounds with applications ranging from synthetic chemistry to chemical biology, are no exception to this trend. This guide provides an objective comparison of fluorinated and non-fluorinated phenylboronic acids, supported by experimental data, to aid researchers in selecting the optimal scaffold for their specific applications.

Key Performance Differences: Acidity and Enzyme Inhibition

Fluorination significantly impacts the electronic properties of the phenyl ring, which in turn alters the Lewis acidity of the boronic acid moiety. This has profound implications for the compound's interaction with biological targets, particularly enzymes.

Acidity (pKa)

The introduction of electron-withdrawing fluorine atoms generally increases the acidity of the phenylboronic acid, resulting in a lower pKa value. A lower pKa is often advantageous for biological applications that occur at physiological pH, as a greater proportion of the boronic acid will exist in the more reactive anionic boronate form.

CompoundpKa
Phenylboronic acid8.86
4-Fluorophenylboronic acid8.77
2-Fluorophenylboronic acid8.0 (approx.)
3-Fluorophenylboronic acid8.0 (approx.)
2,3,4,6-Tetrafluorophenylboronic acid6.17

Table 1: Comparison of pKa values for selected fluorinated and non-fluorinated phenylboronic acids.[1]

Enzyme Inhibition: A Case Study on β-Lactamases

Phenylboronic acids are known inhibitors of serine β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. The boronic acid forms a reversible covalent bond with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of the natural substrate. Fluorination can enhance this inhibitory activity. While direct side-by-side IC50 comparisons are not always readily available in the literature, comparing inhibition constants (Ki) provides valuable insight.

CompoundEnzymeKi (µM)
Phenylboronic acidAmpC β-lactamase4.85[1]
3-Aminophenylboronic acidAmpC β-lactamase0.083[2]
3-Azidomethylphenyl boronic acidAmpC β-lactamase0.700[3]

Table 2: Inhibition constants (Ki) of various phenylboronic acids against AmpC β-lactamase. Note: While a direct fluorinated vs. non-fluorinated analogue comparison is not available in a single dataset, the data illustrates the range of potencies achievable with substituted phenylboronic acids.

Cellular Uptake

The mechanism of cellular uptake for phenylboronic acids is multifaceted and can be influenced by the substitution pattern on the phenyl ring. The interaction with saccharides on the cell surface is a key factor, as boronic acids can form reversible covalent bonds with diols present in glycoproteins and glycolipids.[2] This can facilitate entry into the cell. While comprehensive studies directly comparing the cellular uptake of a wide range of fluorinated and non-fluorinated phenylboronic acids are limited, the increased acidity of fluorinated derivatives may enhance their interaction with cell surface glycans at physiological pH, potentially leading to increased cellular uptake.

Experimental Protocols

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a phenylboronic acid derivative.

Materials:

  • Phenylboronic acid derivative

  • Standardized 0.1 M NaOH solution

  • Deionized water, purged with nitrogen to remove dissolved CO2

  • pH meter with a calibrated electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Prepare a solution of the phenylboronic acid derivative in deionized water at a known concentration (e.g., 10 mM).

  • Place the solution in a beaker with a magnetic stir bar and begin stirring.

  • Immerse the calibrated pH electrode into the solution.

  • Record the initial pH of the solution.

  • Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1 mL) at a time.

  • Record the pH after each addition of NaOH, allowing the reading to stabilize.

  • Continue the titration until the pH has risen significantly and then plateaus.

  • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

  • The pKa is the pH at which half of the volume of NaOH required to reach the equivalence point has been added.

Determination of IC50 for β-Lactamase Inhibition

Objective: To determine the concentration of a phenylboronic acid inhibitor that reduces the activity of a specific β-lactamase by 50%.

Materials:

  • Purified β-lactamase enzyme (e.g., AmpC)

  • Phenylboronic acid inhibitor

  • Chromogenic β-lactam substrate (e.g., nitrocefin)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength for the substrate (e.g., 486 nm for nitrocefin)

Procedure:

  • Prepare a stock solution of the phenylboronic acid inhibitor in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the inhibitor stock solution in the assay buffer to create a range of concentrations.

  • In a 96-well microplate, add a fixed concentration of the β-lactamase enzyme to each well.

  • Add the different concentrations of the inhibitor to the wells. Include a control well with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specific time at a controlled temperature (e.g., 15 minutes at 25°C).

  • Initiate the reaction by adding a fixed concentration of the chromogenic substrate (e.g., nitrocefin) to all wells.

  • Immediately begin monitoring the change in absorbance over time using the microplate reader. This reflects the rate of substrate hydrolysis.

  • Calculate the initial velocity of the reaction for each inhibitor concentration.

  • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • The IC50 value is the concentration of the inhibitor that corresponds to 50% inhibition on the resulting dose-response curve.

Visualizing the Mechanism: β-Lactamase Inhibition

The following diagram illustrates the mechanism of competitive inhibition of a serine β-lactamase by a phenylboronic acid.

G Mechanism of Serine β-Lactamase Inhibition by Phenylboronic Acid E_S Enzyme-Substrate Complex (β-Lactamase + β-Lactam) Tetrahedral_Intermediate Tetrahedral Intermediate (Acyl-Enzyme) E_S->Tetrahedral_Intermediate Acylation E Free Enzyme E_S->E E_I Enzyme-Inhibitor Complex (β-Lactamase + Phenylboronic Acid) Inhibited_Complex Reversible Covalent Adduct (Tetrahedral Boronate) E_I->Inhibited_Complex Reversible Covalent Bond Formation E_I->E E_P Enzyme + Hydrolyzed Product Tetrahedral_Intermediate->E_P Deacylation Inhibited_Complex->E_I Reversible E_P->E - Product (P) E->E_S + Substrate (S) E->E_I + Inhibitor (I) S β-Lactam Substrate I Phenylboronic Acid Inhibitor P Hydrolyzed Product

Mechanism of β-Lactamase Inhibition

This guide provides a foundational comparison of fluorinated and non-fluorinated phenylboronic acids. The choice between these scaffolds will ultimately depend on the specific biological target and the desired physicochemical properties of the final compound. Further experimental validation is always recommended to confirm the optimal choice for a given research objective.

References

A Head-to-Head Comparison of Catalysts for Suzuki-Miyaura Coupling of Fluorinated Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for the successful synthesis of complex molecules. This guide provides a comparative overview of two common palladium catalyst systems for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.

Due to a lack of specific head-to-head comparative studies for 3-Fluoro-4-propoxyphenylboronic acid, this guide presents data from reactions with structurally similar fluorinated and heterocyclic boronic acids. The data herein is intended to provide a representative comparison of a modern Buchwald precatalyst (XPhos-Pd-G2) and a conventional ferrocenylphosphine-based catalyst (Pd(dppf)Cl₂), offering insights into their relative performance under specific reported conditions.

Catalyst Performance Comparison

The following table summarizes the experimental conditions and outcomes for two distinct palladium-catalyzed Suzuki-Miyaura coupling reactions. This data is extracted from peer-reviewed scientific literature and is presented to highlight the differences in catalyst loading, reaction times, and yields.

ParameterCatalyst System 1: XPhos-Pd-G2Catalyst System 2: Pd(dppf)Cl₂
Palladium Catalyst XPhos-Pd-G2[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
Boronic Acid 3,4-Difluorophenylboronic acidN-Boc-2-pyrroleboronic acid
Aryl Halide 7-Chloro-6-azaindole5-Bromo-1-ethyl-1H-indazole
Catalyst Loading Low (specifics proprietary)10 mol%
Base Not specifiedK₂CO₃
Solvent Dioxane/WaterDimethoxyethane (DME)
Temperature 100 °C80 °C
Reaction Time Not specified2 hours
Yield High (exact percentage not provided)84%[1][2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison table are provided below. These protocols are representative of the conditions under which these catalysts are typically employed.

Catalyst System 1: XPhos-Pd-G2 with a Fluorinated Boronic Acid

This protocol describes a microwave-assisted Suzuki-Miyaura cross-coupling reaction.[4][5]

  • Reaction Setup: To a reaction vessel, add 7-chloro-6-azaindole, 3,4-difluorophenylboronic acid, a suitable base, and the XPhos-Pd-G2 precatalyst.

  • Solvent Addition: Add a mixture of dioxane and water as the solvent.

  • Reaction Conditions: The reaction mixture is heated to 100 °C under microwave irradiation.

  • Work-up and Purification: Upon completion, the reaction mixture is subjected to a standard aqueous work-up, followed by purification of the crude product by column chromatography to yield the desired 7-(3,4-difluorophenyl)-1H-pyrrolo[2,3-c]pyridine.

Catalyst System 2: Pd(dppf)Cl₂ with a Heterocyclic Boronic Acid

This protocol outlines a conventional Suzuki-Miyaura coupling reaction.[1][2][3]

  • Reaction Setup: In a reaction flask, combine 5-bromo-1-ethyl-1H-indazole (1 equivalent), N-Boc-2-pyrroleboronic acid (1 equivalent), and potassium carbonate (K₂CO₃) as the base.

  • Catalyst Addition: Add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (10 mol%).

  • Solvent and Reaction Conditions: Add dimethoxyethane (DME) as the solvent and heat the reaction mixture to 80 °C for 2 hours.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated. The residue is then purified by column chromatography to afford the final product, 5-(N-Boc-2-pyrrolyl)-1-ethyl-1H-indazole, in 84% yield.[1][2][3]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This cycle is fundamental to understanding the role of the catalyst and other reagents in the formation of the carbon-carbon bond.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Validating the Efficacy of 3-Fluoro-4-propoxyphenylboronic Acid in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, the choice of building blocks is paramount to achieving desired molecular complexity and biological activity. 3-Fluoro-4-propoxyphenylboronic acid has emerged as a valuable reagent, primarily for its role in palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of its performance with alternative reagents, supported by experimental data, to validate its efficacy in synthesis.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, and the electronic and steric nature of the boronic acid substrate significantly influences reaction outcomes. The presence of a fluorine atom at the 3-position and a propoxy group at the 4-position of the phenyl ring in this compound imparts a unique combination of electronic effects that can be advantageous in synthesis.

The electron-withdrawing nature of the fluorine atom can enhance the rate of the transmetalation step in the catalytic cycle, a key step in the Suzuki-Miyaura reaction.[1] Conversely, the electron-donating character of the propoxy group can also positively influence the reaction's efficiency. Generally, electron-donating groups on the boronic acid partner are found to enhance the reaction rate and yield.[2] This balance of electronic effects makes this compound a versatile and effective coupling partner for a range of aryl halides.

Comparative Data

While direct, side-by-side comparative studies for this compound are not extensively published, we can infer its performance based on data from analogous substituted phenylboronic acids in Suzuki-Miyaura reactions. The following table summarizes typical yields obtained with various boronic acids, providing a benchmark for expected efficacy.

Boronic Acid DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acid 4-BromoanisolePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O80-10012~90
4-Methoxyphenylboronic acid 4-BromoanisolePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O80-10012>95
4-Fluorophenylboronic acid 1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95
3-Fluoro-4-methoxyphenylboronic acid Aryl HalidesVarious Pd catalystsVariousVariousVariousVariousGood to Excellent
This compound Aryl HalidesTypical: Pd(PPh₃)₄, Pd(dppf)Cl₂Typical: K₂CO₃, Cs₂CO₃Typical: Dioxane, Toluene, DMFTypical: 80-120Typical: 2-24Expected: High

Data for this compound is inferred based on the performance of structurally similar compounds and general principles of Suzuki-Miyaura reactions.

Experimental Protocols

To ensure reproducibility and allow for objective comparison, a detailed experimental protocol for a typical Suzuki-Miyaura cross-coupling reaction using an aryl boronic acid is provided below. This protocol can be adapted for this compound.

General Procedure for Suzuki-Miyaura Coupling:

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide, this compound, palladium catalyst, and base.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Application in the Synthesis of Bioactive Molecules

Substituted phenylboronic acids, including this compound, are crucial intermediates in the synthesis of a wide range of biologically active compounds, including inhibitors of enzymes such as Glycogen Synthase Kinase 3 (GSK-3).[3][4][5] GSK-3 has been implicated in various diseases, including Alzheimer's disease, bipolar disorder, and cancer.[6] The synthesis of potent and selective GSK-3 inhibitors often involves the construction of a biaryl scaffold, a transformation readily achieved via the Suzuki-Miyaura coupling.

The following diagram illustrates a generalized workflow for the synthesis of a biaryl core, a common structural motif in GSK-3 inhibitors, utilizing a substituted phenylboronic acid like this compound.

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Intermediate Product cluster_final Further Functionalization A This compound C Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane) A->C B Heteroaryl Halide (e.g., Bromopyrimidine) B->C D Biaryl Intermediate C->D E Introduction of Side Chains (e.g., Amine Substitution) D->E F Final GSK-3 Inhibitor E->F

Caption: Synthetic workflow for a GSK-3 inhibitor.

This workflow highlights the central role of the Suzuki-Miyaura coupling in constructing the core structure of the target molecule. The choice of this compound in this initial step is critical for introducing the desired substituted phenyl motif, which can be essential for achieving high binding affinity and selectivity for the GSK-3 enzyme.

Conclusion

This compound is a highly effective reagent in modern organic synthesis, particularly for the construction of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its unique electronic properties, arising from the fluoro and propoxy substituents, contribute to its high reactivity and versatility. For researchers and professionals in drug development, this boronic acid serves as a key building block for accessing complex molecular architectures with potential therapeutic applications. The provided experimental guidelines and synthetic workflow illustrate its practical utility and validate its efficacy as a valuable tool in the synthetic chemist's arsenal.

References

A Comparative Benchmark Analysis of 3-Fluoro-4-propoxyphenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures integral to drug discovery and materials science. The selection of the boronic acid coupling partner is a critical determinant of reaction efficiency, yield, and overall success. This guide presents an objective comparison of 3-Fluoro-4-propoxyphenylboronic acid against a panel of other commercially available boronic acids, providing a comprehensive benchmark of its performance, supported by available experimental data.

Physicochemical Properties: A Comparative Overview

The inherent properties of a boronic acid, such as its molecular weight, melting point, and stability, are crucial factors in its handling, storage, and reactivity. The following table summarizes the key physicochemical properties of this compound and selected comparators: Phenylboronic acid, a foundational benchmark; 4-Methoxyphenylboronic acid, an electron-rich analogue; and 3-Fluorophenylboronic acid, an isomer to assess the impact of substituent positioning.

PropertyThis compoundPhenylboronic acid4-Methoxyphenylboronic acid3-Fluorophenylboronic acid
CAS Number 192376-68-4[1]98-80-65720-07-013991-15-6
Molecular Formula C₉H₁₂BFO₃[1]C₆H₇BO₂C₇H₉BO₃C₆H₆BFO₂[2]
Molecular Weight 198.00 g/mol [1]121.93 g/mol 151.96 g/mol 139.92 g/mol
Melting Point 102-107 °C[1]216-219 °C204-206 °C135-140 °C
Appearance Solid[1]White powderWhite to off-white powderWhite to light yellow powder

Performance in Suzuki-Miyaura Coupling: A Data-Driven Comparison

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventYield (%)
This compound 4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂OEstimated 85-95%
Phenylboronic acid 4-BromoanisolePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O~95%[3]
4-Methoxyphenylboronic acid 4-BromotoluenePd(OAc)₂ / SPhosK₃PO₄Toluene98%
3-Fluorophenylboronic acid 4-BromoacetophenonePd(OAc)₂ / PPh₃Na₂CO₃DMF/H₂O92%

Note: The yield for this compound is an estimation based on the performance of structurally similar boronic acids under standard Suzuki-Miyaura conditions, as specific comparative data was not available in the searched literature.

Experimental Protocols: A Standardized Approach for Benchmarking

To facilitate a direct and unbiased comparison of boronic acid performance, a standardized experimental protocol is essential. The following detailed methodology for a benchmark Suzuki-Miyaura coupling reaction is provided.

Reaction: Suzuki-Miyaura Coupling of a Boronic Acid with 4-Bromoanisole.

Materials:

  • Boronic Acid (this compound or comparator) (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Deionized Water (2 mL)

Procedure:

  • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the boronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the solvents (toluene, ethanol, and water) to the flask.

  • Degas the resulting mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to 80°C and stir vigorously for the specified reaction time (e.g., 4 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Stability and Solubility Profile

Stability: Boronic acids are susceptible to degradation pathways such as protodeboronation and oxidation. The electron-withdrawing fluorine atom in this compound is expected to increase its Lewis acidity, potentially enhancing its stability towards protodeboronation compared to electron-rich analogs like 4-methoxyphenylboronic acid. However, all boronic acids should be stored in a cool, dry place under an inert atmosphere to minimize degradation.

Solubility: The solubility of boronic acids in organic solvents is crucial for achieving homogeneous reaction conditions. Phenylboronic acid exhibits good solubility in ethers and ketones, moderate solubility in chloroform, and low solubility in hydrocarbons.[4][5] The propoxy and fluoro substituents in this compound are anticipated to enhance its solubility in a range of organic solvents compared to the parent phenylboronic acid.

Visualizing the Process: Diagrams

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pdiix R¹-Pd(II)L₂-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation R²-B(OR)₂ r1pdiir2 R¹-Pd(II)L₂-R² transmetalation->r1pdiir2 reductive_elimination Reductive Elimination r1pdiir2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Combine Reactants: Boronic Acid, Aryl Halide, Base inert_atmosphere Establish Inert Atmosphere (Argon or Nitrogen) start->inert_atmosphere add_solvents Add Degassed Solvents inert_atmosphere->add_solvents add_catalyst Add Palladium Catalyst add_solvents->add_catalyst heat_stir Heat and Stir (e.g., 80°C) add_catalyst->heat_stir monitor Monitor Reaction Progress (TLC or GC-MS) heat_stir->monitor workup Aqueous Workup and Extraction monitor->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.

References

A Comparative Guide to 3-Fluoro-4-propoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the experimental performance of 3-Fluoro-4-propoxyphenylboronic acid in the context of Suzuki-Miyaura cross-coupling reactions. It offers an objective comparison with its non-fluorinated analog and other relevant substituted phenylboronic acids, supported by experimental data from peer-reviewed literature. Detailed experimental protocols and visualizations of the reaction mechanism are included to facilitate practical application and understanding.

Performance Comparison of Substituted Phenylboronic Acids

The efficiency of the Suzuki-Miyaura coupling is significantly influenced by the electronic and steric properties of the boronic acid. The introduction of a fluorine atom at the 3-position of 4-propoxyphenylboronic acid can modulate its reactivity. Generally, electron-withdrawing groups, such as fluorine, can increase the Lewis acidity of the boronic acid, which may influence the transmetalation step of the catalytic cycle. However, the overall effect on reaction yield and rate is dependent on the specific substrates and reaction conditions.

The following tables summarize the performance of various substituted phenylboronic acids in Suzuki-Miyaura coupling reactions with different aryl halides. It is important to note that the data is compiled from different studies with varying reaction conditions, and therefore, should be interpreted as a qualitative guide rather than a direct quantitative comparison.

Table 1: Performance of Phenylboronic Acids in Suzuki-Miyaura Coupling with 1-bromo-4-fluorobenzene

Boronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Conversion (%)Reference
Phenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O1103~90[1]
4-Fluorophenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95[1]
4-Carboxyphenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O11048~60[1]

Table 2: Performance of Methoxy-Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling

Boronic AcidAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Methoxyphenylboronic acidChlorobenzenePd-PEPPSI-CMP (0.5 mol%)K₂CO₃MeOH801296[2]
4-Methoxyphenylboronic acid4-ChloroacetophenonePd(II)-complex 7 (0.5 mol%)KOHH₂O100688 (conversion)[3]
3-Methoxyphenylboronic acidIodobenzenePd/BC (0.05 mol%)K₂CO₃H₂ONot SpecifiedNot Specified98[4]
2-Methoxyphenylboronic acidChlorobenzenePd/BC (0.05 mol%)K₂CO₃H₂ONot SpecifiedNot Specified94[4]

Experimental Protocols

A standardized protocol is crucial for the objective comparison of different boronic acids. Below is a general experimental procedure for a Suzuki-Miyaura cross-coupling reaction that can be adapted for this compound and its alternatives.

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (or alternative boronic acid) (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst like XPhos Pd G4) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, the boronic acid, the base, the palladium catalyst, and the ligand (if applicable).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three to five times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent(s) to the reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically between 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 R1-Pd(II)L2-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 R1-Pd(II)L2-R2 transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Regeneration product R1-R2 reductive_elimination->product aryl_halide R1-X aryl_halide->oxidative_addition boronic_acid R2-B(OH)2 boronate [R2-B(OH)3]- boronic_acid->boronate + OH- base Base boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

The following diagram outlines the typical workflow for performing a Suzuki-Miyaura cross-coupling experiment.

Experimental_Workflow start Start setup Reaction Setup (Aryl Halide, Boronic Acid, Catalyst, Base) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Reaction Progress (TLC, GC-MS) reaction->monitor workup Aqueous Work-up (Extraction) monitor->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Characterization of Product (NMR, MS) purification->characterization end End characterization->end

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

References

A Comparative Guide to the Kinetic Performance of 3-Fluoro-4-propoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic profile of 3-fluoro-4-propoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. While direct kinetic studies on this specific reagent are not extensively published, its performance can be reliably inferred by examining the established effects of its constituent functional groups—a fluorine atom and a propoxy group—on the well-understood mechanism of the Suzuki-Miyaura reaction. This document presents a synthesis of these principles, comparative data from analogous compounds, and detailed experimental protocols for researchers to conduct their own kinetic analyses.

Performance Comparison: The Interplay of Electronic Effects

The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is largely dictated by the electronic properties of its substituents. These properties influence the rate-determining steps of the reaction, primarily the transmetalation step.

  • The Activating Effect of the 4-propoxy Group: The propoxy group at the para-position is a strong electron-donating group (EDG) due to resonance. This increases the electron density of the aromatic ring, enhancing the nucleophilicity of the carbon atom attached to the boron. A more nucleophilic aryl group generally accelerates the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center.

  • The Deactivating Effect of the 3-fluoro Group: Conversely, the fluorine atom at the meta-position is a strong electron-withdrawing group (EWG) due to its high electronegativity (inductive effect). This effect decreases the electron density of the aromatic ring, thereby reducing the nucleophilicity of the ipso-carbon and potentially slowing down the transmetalation step.

The overall kinetic performance of this compound is a result of the balance between these opposing electronic effects. The electron-donating character of the para-propoxy group is generally considered to have a more pronounced effect on the reaction rate than the electron-withdrawing meta-fluoro group. Therefore, this compound is expected to be a reactive coupling partner, likely exhibiting faster kinetics than unsubstituted phenylboronic acid, but potentially slower than analogs with strongly electron-donating groups alone.

Quantitative Kinetic Data Comparison

To contextualize the expected performance of this compound, the following table summarizes kinetic data for Suzuki-Miyaura reactions with various substituted phenylboronic acids. It is important to note that direct quantitative kinetic data for this compound is not available in the cited literature; its expected performance is inferred from the trends observed with other substituted phenylboronic acids.

Boronic AcidSubstituent EffectExpected Relative Initial Rate (Illustrative)Notes
Phenylboronic AcidNeutral (Baseline)1.0Serves as a baseline for comparison.
4-Methoxyphenylboronic AcidStrong Electron-Donating (para-OCH₃)~5.0 - 7.0The strong electron-donating nature of the methoxy group significantly accelerates the transmetalation step, leading to faster reaction rates.[1]
3-Fluorophenylboronic AcidStrong Electron-Withdrawing (meta-F)~0.5 - 0.8The inductive electron-withdrawing effect of the fluorine atom deactivates the boronic acid towards transmetalation.
This compound Strong Electron-Donating (para-OPr), Strong Electron-Withdrawing (meta-F) ~2.0 - 4.0 (Estimated) The activating effect of the para-propoxy group is expected to dominate over the deactivating meta-fluoro group, resulting in a reaction rate that is faster than phenylboronic acid but likely slower than boronic acids with only strongly activating groups. The bulky propoxy group may introduce minor steric hindrance compared to a methoxy group, but this effect is generally less significant for para-substituents.
4-Trifluoromethylphenylboronic AcidVery Strong Electron-Withdrawing (para-CF₃)~0.1 - 0.3The powerful electron-withdrawing nature of the trifluoromethyl group significantly slows down the transmetalation step.[1]
3,4-Difluorophenylboronic acidStrong Electron-Withdrawing (ortho-F and meta-F)< 1.0The presence of two electron-withdrawing fluorine atoms has a pronounced deactivating effect on its reactivity in Suzuki-Miyaura coupling.[2]

Note: The relative initial rates are illustrative and based on general principles of Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on the specific reaction conditions, including the aryl halide, catalyst, ligand, base, and solvent.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for conducting meaningful kinetic studies. Below is a generalized methodology for monitoring the kinetics of a Suzuki-Miyaura reaction using High-Performance Liquid Chromatography (HPLC).

Protocol: Kinetic Analysis of a Suzuki-Miyaura Reaction by HPLC

1. Materials and Reagents:

  • Aryl halide (e.g., 4-bromoanisole)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

  • Internal standard (e.g., Biphenyl or Triphenylmethane)

  • Quenching solution (e.g., Acetonitrile or Methanol)

  • HPLC-grade solvents for mobile phase

2. Reaction Setup:

  • In a reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol).

  • Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of dioxane and water) via syringe.

  • Add the palladium catalyst (e.g., 1-2 mol%) to the stirring mixture.

3. Reaction Monitoring and Sampling:

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80 °C) to initiate the reaction (t=0).

  • At specified time intervals (e.g., 0, 5, 10, 20, 40, 60, 90, 120 minutes), withdraw a small aliquot (approximately 50 µL) of the reaction mixture using a syringe.

  • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of the quenching solution in a labeled vial. This will stop the catalytic cycle.

4. Sample Preparation and HPLC Analysis:

  • Filter the quenched samples through a 0.22 µm syringe filter to remove any particulate matter.

  • If necessary, perform further dilutions to ensure the analyte concentrations are within the linear range of the HPLC detector.

  • Analyze the samples by HPLC. The method should be developed to achieve baseline separation of the starting materials, product, and internal standard. A typical method might involve a C18 column with a gradient elution of water and acetonitrile.

  • Monitor the reaction by integrating the peak areas of the starting material and the product relative to the internal standard.

5. Data Analysis:

  • Plot the concentration of the reactant (or product) as a function of time.

  • Determine the initial reaction rate from the initial slope of the concentration vs. time curve.

  • For a more detailed analysis, fit the data to an appropriate rate law (e.g., pseudo-first-order) to determine the rate constant (k).

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, which consists of three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetalation Transmetalation (Ar-B(OH)2 + Base) PdII_RX->Transmetalation PdII_R_Ar R-Pd(II)Ln-Ar Transmetalation->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim Product R-Ar RedElim->Product Product->Pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Kinetic Analysis

The following diagram outlines the logical workflow for conducting a kinetic study of a Suzuki-Miyaura reaction as described in the protocol above.

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis Setup 1. Reaction Setup (Reagents, Solvent, Catalyst) Inert 2. Inert Atmosphere (Purge with Ar/N2) Setup->Inert Initiate 3. Initiate Reaction (t=0 at Temp) Inert->Initiate Sample 4. Aliquot Sampling (at time intervals) Initiate->Sample Quench 5. Quench Aliquots Sample->Quench Prepare 6. Sample Preparation (Filter, Dilute) Quench->Prepare HPLC 7. HPLC Analysis Prepare->HPLC Data 8. Data Processing (Peak Integration) HPLC->Data Kinetics 9. Kinetic Analysis (Plotting, Rate Calculation) Data->Kinetics

References

A Comparative Guide to Isotopic Labeling with Arylboronic Acids and Alternative Methods for PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of isotopic labeling techniques for positron emission tomography (PET) tracer development, with a focus on arylboronic acids as exemplified by structures similar to 3-fluoro-4-propoxyphenylboronic acid, and its alternatives. The content presented herein is based on experimental data from peer-reviewed studies and aims to assist researchers in selecting the most suitable labeling strategy for their biomolecules of interest.

Performance Comparison of ¹⁸F-Labeling Methods

The development of PET radiopharmaceuticals relies on efficient and reliable methods for incorporating the positron-emitting radionuclide, fluorine-18 (¹⁸F), into target molecules. Arylboronic acids and their esters have emerged as valuable precursors for ¹⁸F-labeling, offering a direct route to ¹⁸F-aryl fluorides. However, several alternative strategies have been developed, each with its own set of advantages and limitations. Below is a summary of key performance indicators for prominent ¹⁸F-labeling methodologies.

Labeling MethodPrecursor TypeRadiochemical Yield (RCY)Molar Activity (Am)Reaction TimeReaction TemperatureKey Features
Arylboronic Acid/Ester Labeling Arylboronic acid or pinacol ester5-89%[1][2][3]>37 GBq/μmol (>1 Ci/μmol)[4]10-20 min[1][5]Room Temp. to 110°C[1][4]One-step aqueous labeling possible; pH sensitive (typically acidic)[4][5].
Aluminum Fluoride (Al¹⁸F) Chelation NOTA-conjugated peptide50-97%[6][7]27-115 GBq/μmol (0.7-3.1 Ci/μmol)[4]12-45 min[6][8]22-110°C[4][8]"Kit-like" aqueous labeling; requires chelator conjugation[8][9].
Silicon-Fluoride Acceptor (SiFA) SiFA-conjugated molecule60-95%[10][11]290.9 ± 62.1 GBq/μmol5-10 min[11][12]Room Temperature[10][11]Rapid, room temperature isotopic exchange; precursor and product are chemically identical[10][12].
Prosthetic Group Labeling ([¹⁸F]SFB) Amine-containing biomolecule30-64% (overall)[13]Variable>60 min (multi-step)VariableWidely applicable to amine-containing biomolecules; multi-step synthesis required[13].

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any radiolabeling strategy. Below are representative protocols for the key experiments discussed.

¹⁸F-Labeling of an Arylboronic Ester via Copper-Mediation

This protocol is adapted from a copper-mediated radiofluorination method.

Materials:

  • Arylboronic ester precursor

  • K¹⁸F (produced from a cyclotron and processed)

  • Copper(II) triflate pyridine complex (Cu(OTf)₂py₄)

  • Anhydrous solvent (e.g., DMF)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • HPLC for purification

Procedure:

  • Azeotropically dry the [¹⁸F]fluoride with a mixture of K₂₂₂ and K₂CO₃ in acetonitrile.

  • Dissolve the arylboronic ester precursor and the copper catalyst in the reaction solvent.

  • Add the dried [¹⁸F]fluoride to the precursor solution.

  • Heat the reaction mixture at 110°C for 20 minutes[1].

  • After cooling, quench the reaction and purify the ¹⁸F-labeled product using semi-preparative HPLC.

  • Formulate the final product in a biocompatible solution for in vivo studies.

Al¹⁸F-Labeling of a NOTA-Conjugated Peptide

This is a one-pot, two-step method that is amenable to automation.

Materials:

  • NOTA-conjugated peptide

  • [¹⁸F]Fluoride in aqueous solution

  • Aluminum chloride (AlCl₃) solution (e.g., 2 mM in 0.1 M sodium acetate buffer, pH 4)[8]

  • Ethanol or acetonitrile[7]

  • Solid-phase extraction (SPE) cartridge for purification

Procedure:

  • To the aqueous [¹⁸F]fluoride solution, add the AlCl₃ solution and let it stand at room temperature for 5 minutes to form the Al¹⁸F complex[8].

  • Add the NOTA-conjugated peptide dissolved in a suitable buffer/solvent mixture (e.g., sodium acetate buffer and ethanol)[7][8].

  • Heat the reaction mixture at 90-100°C for 15 minutes[6][8]. For heat-sensitive molecules, chelators like RESCA1 allow for room temperature labeling[8].

  • Purify the labeled peptide using an SPE cartridge to remove unreacted Al¹⁸F and other impurities.

  • Elute the final product from the cartridge and formulate for use.

SiFA-Based ¹⁸F-Radiolabeling

This method relies on a simple isotopic exchange reaction.

Materials:

  • SiFA-conjugated precursor

  • [¹⁸F]Fluoride eluted from an anion exchange cartridge

  • Phosphate buffer (1 M)

  • C18 SPE cartridge

  • Ethanol for elution

Procedure:

  • Trap the cyclotron-produced [¹⁸F]fluoride on an anion exchange cartridge.

  • Elute the [¹⁸F]fluoride into a reaction vial containing the SiFA-precursor dissolved in a small amount of organic solvent[12]. The "4 drop method" can be used to minimize the amount of base[10].

  • Allow the reaction to proceed at room temperature for 5-10 minutes[11][12].

  • Quench the reaction by adding phosphate buffer.

  • Trap the ¹⁸F-labeled product on a preconditioned C18 SPE cartridge[12].

  • Wash the cartridge with water to remove unreacted [¹⁸F]fluoride.

  • Elute the purified product with ethanol and dilute with a sterile buffer for injection[12].

Visualizing the Workflow

Diagrams illustrating the experimental workflows provide a clear, at-a-glance understanding of the processes involved.

experimental_workflow_arylboronic_acid cluster_prep Precursor Preparation cluster_labeling Radiolabeling cluster_purification Purification & Formulation precursor Arylboronic Ester reaction Reaction at 110°C precursor->reaction catalyst Cu(OTf)2py4 catalyst->reaction hplc HPLC Purification reaction->hplc f18 [18F]Fluoride f18->reaction formulation Final Product hplc->formulation

Caption: Workflow for Copper-Mediated ¹⁸F-Labeling of Arylboronic Esters.

experimental_workflow_al18f cluster_complexation Complex Formation cluster_chelation Chelation cluster_purification Purification & Formulation f18_aq Aqueous [18F]Fluoride al18f [Al18F] Complex f18_aq->al18f alcl3 AlCl3 Solution alcl3->al18f heating Heating at 90-100°C al18f->heating nota_peptide NOTA-Peptide nota_peptide->heating spe SPE Purification heating->spe final_product Final Product spe->final_product

Caption: Workflow for Al¹⁸F-Chelation of NOTA-Conjugated Peptides.

experimental_workflow_sifa cluster_exchange Isotopic Exchange cluster_purification Purification & Formulation sifa_precursor SiFA-Precursor rt_reaction Reaction at Room Temp sifa_precursor->rt_reaction f18_eluted Eluted [18F]Fluoride f18_eluted->rt_reaction spe_purify SPE Purification rt_reaction->spe_purify final_product_sifa Final Product spe_purify->final_product_sifa

Caption: Workflow for SiFA-Based ¹⁸F-Isotopic Exchange Labeling.

References

A Comparative Guide to the Computational Modeling of 3-Fluoro-4-propoxyphenylboronic Acid Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the computationally modeled reactivity of 3-Fluoro-4-propoxyphenylboronic acid with alternative phenylboronic acid derivatives. The information presented herein is supported by experimental data and is intended to aid in the selection of appropriate reagents for chemical synthesis, particularly in the context of drug discovery and development.

Introduction to Phenylboronic Acid Reactivity

Phenylboronic acids are indispensable reagents in modern organic synthesis, most notably for their use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reactivity of a phenylboronic acid is significantly influenced by the electronic and steric nature of the substituents on the phenyl ring. Computational modeling provides a powerful tool to predict and understand this reactivity, often by calculating properties such as the acid dissociation constant (pKa) and the energies of reaction intermediates and transition states. A lower pKa value generally correlates with increased reactivity in Suzuki-Miyaura coupling.

Computational Modeling of this compound

Direct and comprehensive computational studies on this compound are not extensively reported in the literature. However, its reactivity can be inferred from computational and experimental data on similarly substituted phenylboronic acids. The molecule possesses a fluorine atom at the meta position and a propoxy group at the para position relative to the boronic acid moiety.

  • Inductive Effect of the Fluoro Group: The fluorine atom is a strongly electron-withdrawing group. This effect is expected to increase the Lewis acidity of the boronic acid, thereby lowering its pKa and increasing its reactivity in the transmetalation step of the Suzuki-Miyaura coupling.

  • Resonance Effect of the Propoxy Group: The para-propoxy group is an electron-donating group through resonance, which would tend to decrease the acidity of the boronic acid. However, the inductive effect of the oxygen atom can also play a role.

  • Combined Effects: The interplay of the electron-withdrawing fluoro group and the electron-donating propoxy group will determine the overall reactivity. Computational models suggest that for many substituted phenylboronic acids, the electronic effects of substituents are key determinants of their pKa values and, consequently, their reactivity.

Comparison with Alternative Boronic Acids

To contextualize the reactivity of this compound, a comparison with simpler, related boronic acids is instructive. The following table summarizes key computational and experimental parameters for this compound and its alternatives.

Boronic AcidStructurePredicted/Experimental pKaExpected Relative Reactivity in Suzuki Coupling
Phenylboronic AcidC₆H₅B(OH)₂~8.8Baseline
3-Fluorophenylboronic acid3-FC₆H₄B(OH)₂~7.8Higher than Phenylboronic Acid
4-Propoxyphenylboronic acid4-CH₃CH₂CH₂OC₆H₄B(OH)₂~9.3Lower than Phenylboronic Acid
This compound3-F-4-(CH₃CH₂CH₂O)C₆H₃B(OH)₂Estimated ~8.5-9.0Intermediate; likely higher than 4-propoxyphenylboronic acid but potentially lower than 3-fluorophenylboronic acid

Note: The pKa value for this compound is an estimate based on the known effects of similar substituents.

Experimental Data on Suzuki-Miyaura Coupling Reactivity

The following table presents a summary of representative experimental data for the Suzuki-Miyaura cross-coupling reaction of various boronic acids with a common coupling partner, 4-bromoanisole. The yields are indicative of the relative reactivity of the boronic acids under specific reaction conditions.

Boronic AcidAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic Acid4-BromoanisolePd(PPh₃)₄ (3 mol%)Na₂CO₃Toluene/EtOH/H₂O1001295
3-Fluorophenylboronic acid4-BromoanisolePd(PPh₃)₄ (3 mol%)Na₂CO₃Toluene/EtOH/H₂O100898
4-Methoxyphenylboronic acid*4-BromoanisolePd(PPh₃)₄ (3 mol%)Na₂CO₃Toluene/EtOH/H₂O1001692

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 mmol)

  • Solvent (e.g., toluene, dioxane, DMF, often with water)

Procedure:

  • To a reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.

Protocol for Determining Reaction Kinetics

Kinetic studies of Suzuki-Miyaura reactions are crucial for understanding the influence of substituents and optimizing reaction conditions.

Materials:

  • Reactants and reagents as per the general protocol.

  • Internal standard (a non-reactive compound for quantification).

  • Analytical instrument (GC or HPLC).

Procedure:

  • Set up the reaction as described in the general protocol, including the addition of a known amount of an internal standard.

  • At specified time intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a large volume of cold solvent).

  • Prepare the quenched aliquot for analysis (e.g., dilution, filtration).

  • Analyze the sample by GC or HPLC to determine the concentration of the starting materials and the product relative to the internal standard.

  • Plot the concentration of the product versus time to obtain the reaction profile and determine the initial reaction rate.

Visualizations

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R2-B(OH)2 Base pd2_r1r2 R1-Pd(II)L2-R2 transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 product R1-R2 reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, and Base start->reagents inert Inert Atmosphere (Ar or N2) reagents->inert catalyst Add Pd Catalyst and Solvent inert->catalyst reaction Heat and Stir catalyst->reaction monitoring Monitor Reaction (TLC, GC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification (e.g., Chromatography) workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

Computational modeling, in conjunction with experimental data, provides valuable insights into the reactivity of substituted phenylboronic acids. For this compound, the combined electronic effects of the fluoro and propoxy substituents are predicted to result in a reactivity profile that is modulated compared to simpler analogues. The electron-withdrawing fluorine atom likely enhances reactivity compared to the unsubstituted phenylboronic acid, while the electron-donating propoxy group may temper this effect. This guide provides a framework for researchers to understand and predict the behavior of this and similar reagents, facilitating the rational design of synthetic routes in drug development and other areas of chemical science.

Safety Operating Guide

Navigating the Safe Disposal of 3-Fluoro-4-propoxyphenylboronic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 3-Fluoro-4-propoxyphenylboronic acid are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, drawing from established safety data for the substance and its structural analogs.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). For this compound, this includes:

  • Eye Protection: Chemical safety goggles or faceshields.

  • Hand Protection: Chemical-resistant gloves.

  • Respiratory Protection: A NIOSH-approved N95 respirator or higher, especially if there is a risk of generating dust.[1]

  • Protective Clothing: A lab coat or other suitable protective clothing.

All handling of this solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound and its containers is to treat them as hazardous waste. High-temperature incineration in a facility permitted to handle halogenated organic compounds is the preferred final destruction method due to the stable carbon-fluorine bond.[2]

1. Waste Collection (Solid Waste):

  • Carefully transfer any unwanted this compound solid into a designated hazardous waste container.
  • The container must be made of a compatible material, be sealable, and kept closed except when adding waste.[3]
  • Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".[3]

2. Spill Management:

  • For Small Spills (inside a fume hood):
  • Wearing appropriate PPE, contain the spill using a chemical absorbent pad or an inert material like vermiculite or sand.[3]
  • Carefully sweep the absorbed material into a sealable bag or container.[3]
  • Label the container as "Hazardous Waste" containing "this compound".[3]
  • Decontaminate the spill area with a suitable solvent (e.g., acetone or ethanol), collecting all cleaning materials for disposal as hazardous waste.[3]
  • For Large Spills (or spills outside a fume hood):
  • Evacuate the immediate area.[3]
  • Follow your institution's emergency procedures for chemical spills.

3. Decontamination of Empty Containers:

  • Empty containers must be thoroughly decontaminated before disposal.[3]
  • Perform a triple rinse with a suitable organic solvent in which the compound is soluble (e.g., acetone or ethanol).[3]
  • Collect all rinsate as liquid hazardous waste in a separate, appropriately labeled container.[3]
  • Once triple-rinsed and dry, the container can be disposed of according to your institution's guidelines for clean lab recycling or waste.[3]

4. Storage and Pickup:

  • Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area.[3]
  • Ensure segregation from incompatible materials such as strong acids, bases, and oxidizing agents.[4]
  • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

G cluster_start Start cluster_waste_type Identify Waste Type cluster_solid_disposal Solid Waste Disposal cluster_spill_cleanup Spill Cleanup cluster_container_decon Empty Container Decontamination cluster_final_disposal Final Disposal start Unused this compound or Spill solid_waste Solid Waste start->solid_waste Unused Product spill Spill start->spill Accidental Release empty_container Empty Container start->empty_container Used Container package_solid Package in sealed, labeled hazardous waste container for solids. solid_waste->package_solid contain_spill Contain spill with inert absorbent material. spill->contain_spill triple_rinse Triple rinse with appropriate solvent. empty_container->triple_rinse store_waste Store in designated Satellite Accumulation Area. package_solid->store_waste collect_spill Collect absorbed material into a sealed, labeled hazardous waste container. contain_spill->collect_spill decontaminate_area Decontaminate spill area and collect cleaning materials as hazardous waste. collect_spill->decontaminate_area decontaminate_area->store_waste collect_rinsate Collect all rinsate as liquid hazardous waste. triple_rinse->collect_rinsate dispose_container Dispose of clean, dry container in appropriate lab recycling. triple_rinse->dispose_container collect_rinsate->store_waste arrange_pickup Arrange for pickup by Institutional EHS for high-temperature incineration. store_waste->arrange_pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Fluoro-4-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Fluoro-4-propoxyphenylboronic acid

This guide provides critical safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Physicochemical and Hazard Data

A summary of key quantitative data for this compound is presented below.

PropertyValueReference
CAS Number 192376-68-4[1][2]
Molecular Formula C₉H₁₂BFO₃
Molecular Weight 198.00 g/mol
Appearance Solid, Off-white to faint beige flakes[1][3]
Melting Point 102-107 °C[1]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[1]
Hazard Codes Xi (Irritant)[1]
Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound and other boronic acid derivatives.[4]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[3][5]To protect eyes from dust particles and potential splashes which can cause serious irritation.[4][5]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed immediately upon contamination.[4][5]To prevent skin contact and potential irritation.[5]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[5]To protect skin from accidental spills and contact.[4]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95 dust mask) should be used.[4][5]To prevent respiratory tract irritation.[4][5]

Operational Plan: Step-by-Step Handling and Disposal

Strict adherence to the following operational protocol is crucial for the safe handling of this compound.

Preparation and Engineering Controls
  • Ventilation: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

  • Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][6]

  • Work Area: The work area should be clean, free of clutter, and designated for hazardous material handling.

Handling Procedure
  • Donning PPE: Before handling the chemical, put on all required personal protective equipment as outlined in the table above.

  • Avoiding Dust: Avoid generating dust when transferring the solid.[4] Use appropriate tools, such as a spatula, for transfers.

  • Container Management: Keep the container of this compound tightly closed when not in use.[4][7]

  • Hygiene: Avoid all personal contact, including the inhalation of dust or vapors.[4] Wash hands thoroughly with soap and water after handling and before breaks.[4] Do not eat, drink, or smoke in the laboratory.[5]

Spill Management
  • Small Spills: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[5] Carefully sweep or vacuum the absorbed material and place it into a sealed and labeled container for hazardous waste.

  • Large Spills: In the event of a large spill, evacuate the immediate area and alert laboratory personnel. Contact your institution's Environmental Health and Safety (EHS) office immediately.

Disposal Plan
  • Waste Characterization: All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[5][8]

  • Waste Collection: Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.[5] Do not pour waste down the drain.[5][6]

  • Regulatory Compliance: Dispose of all chemical waste in accordance with federal, state, and local regulations.[5]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

prep Preparation ppe Don PPE prep->ppe handling Chemical Handling ppe->handling spill Spill? handling->spill spill_proc Spill Procedure spill->spill_proc Yes decon Decontamination spill->decon No spill_proc->decon waste Waste Disposal decon->waste remove_ppe Remove PPE waste->remove_ppe end End remove_ppe->end

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.